Arborcandin F
Description
Properties
Molecular Formula |
C61H109N13O18 |
|---|---|
Molecular Weight |
1312.6 g/mol |
IUPAC Name |
3-[5,8-bis(2-amino-2-oxoethyl)-17,20-bis(1-hydroxyethyl)-23-(3-hydroxytetradecyl)-2-(8-hydroxytetradecyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C61H109N13O18/c1-6-8-10-12-13-14-15-17-22-26-40(78)28-29-42-55(86)66-35-50(83)65-31-30-49(82)68-41(27-23-19-16-18-21-25-39(77)24-20-11-9-7-2)56(87)71-45(34-48(63)81)58(89)72-44(33-47(62)80)57(88)67-36(3)54(85)70-43(32-46(79)53(64)84)59(90)73-52(38(5)76)61(92)74-51(37(4)75)60(91)69-42/h36-46,51-52,75-79H,6-35H2,1-5H3,(H2,62,80)(H2,63,81)(H2,64,84)(H,65,83)(H,66,86)(H,67,88)(H,68,82)(H,69,91)(H,70,85)(H,71,87)(H,72,89)(H,73,90)(H,74,92) |
InChI Key |
MQIALAPCCCRUBS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Arborcandin F: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin F is a potent antifungal agent belonging to a class of novel cyclic peptides that inhibit 1,3-β-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway.[1][2] Isolated from the filamentous fungus SANK 17397, this compound demonstrates significant fungicidal activity against a range of Candida and Aspergillus species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activity.
Discovery and Production
This compound was discovered as part of a screening program for novel 1,3-β-glucan synthase inhibitors from fungal sources. It is produced, along with other arborcandins (A, B, C, D, and E), through the fermentation of the filamentous fungus SANK 17397.[1][3]
Fermentation Protocol
While the specific media composition and fermentation parameters for the production of this compound by SANK 17397 are not publicly detailed, a general approach for the cultivation of filamentous fungi for secondary metabolite production is outlined below. This protocol is based on established methods for similar fungal fermentations.
1.1.1. Culture Initiation and Seed Culture Development:
-
Strain: Filamentous fungus SANK 17397.
-
Initial Culture: The fungus is maintained on a suitable agar (B569324) medium to ensure viability and purity.
-
Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments from the agar plate. The seed culture is incubated to generate a sufficient biomass for inoculating the production fermenter.
1.1.2. Production Fermentation:
-
Fermenter: A stirred-tank bioreactor with controls for temperature, pH, dissolved oxygen, and agitation is typically used for large-scale production.
-
Inoculation: The production medium is inoculated with the seed culture.
-
Incubation: The fermentation is carried out for a specific duration under optimized conditions to maximize the yield of this compound.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and impurities.[1]
Extraction
-
Broth Separation: The fungal biomass is first separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: The culture broth containing the secreted arborcandins is then subjected to solvent extraction to isolate the crude mixture of these cyclic peptides.
Purification
-
Chromatography: The crude extract is purified using a series of chromatographic techniques. While the exact sequence and conditions for this compound are proprietary, a typical purification cascade for similar natural products would involve:
-
Adsorption Chromatography: To remove highly polar or non-polar impurities.
-
Gel Filtration Chromatography: To separate compounds based on their molecular size.
-
Ion-Exchange Chromatography: To separate molecules based on their net charge.[4]
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using reversed-phase HPLC is often employed to obtain highly pure this compound.
-
Physicochemical Properties
The arborcandins are novel cyclic peptides.[1] While specific data for this compound is limited in the public domain, the general characteristics of the arborcandin family, as exemplified by Arborcandin A, are provided below.
| Property | Value (for Arborcandin A) | Reference |
| Molecular Formula | C57H101N13O18 | [] |
| Molecular Weight | 1256.48 g/mol | [] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Stability | Not specified |
Biological Activity and Mechanism of Action
This compound exhibits potent antifungal activity by targeting a key enzyme in the fungal cell wall synthesis pathway.
In Vitro Antifungal Activity
| Organism | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| Candida albicans | 0.012 | 2-4 | [6] |
| Aspergillus fumigatus | 0.012 | Not specified | [6] |
| Candida spp. | Not specified | 0.25 - 8 | [1] |
| Aspergillus fumigatus | Not specified | 0.063 - 4 | [1] |
Mechanism of Action: Inhibition of 1,3-β-Glucan Synthase
This compound is a noncompetitive inhibitor of the enzyme 1,3-β-glucan synthase.[1] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[7][8] The inhibition of this enzyme disrupts the integrity of the cell wall, leading to cell lysis and fungal death.[9]
Signaling Pathway of 1,3-β-Glucan Synthesis and Inhibition
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Purification of β-1,3-glucan-Linked Candida glabrata Cell Wall Proteases by Ion-Exchange Chromatography, Gel Filtration, and MDPF-Gelatin-Zymography Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Arborcandin F: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin F is a member of the arborcandin family of cyclic lipopeptide antibiotics, which demonstrate potent antifungal activity.[1] This class of compounds is of significant interest to the scientific community due to its mechanism of action, which targets the fungal cell wall—a structure absent in mammalian cells, suggesting a potential for selective toxicity. This technical guide provides a detailed overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the enzyme 1,3-β-glucan synthase.[1][2] This enzyme is a critical component in the biosynthesis of 1,3-β-D-glucan, a major structural polymer of the fungal cell wall.[3] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell death.[3] This targeted action makes this compound a promising candidate for further investigation in the development of new antifungal therapies.
Antifungal Spectrum of Activity
This compound has demonstrated significant in vitro activity against a range of fungal pathogens, most notably species of Candida and Aspergillus. The following tables summarize the available quantitative data on the inhibitory and minimal inhibitory concentrations of this compound and related arborcandins.
| Fungal Species | This compound IC50 (µg/mL) | Reference |
| Candida albicans | 0.012 | [2] |
| Aspergillus fumigatus | 0.012 | [2] |
Table 1: 50% Inhibitory Concentration (IC50) of this compound
| Fungal Genus | This compound MIC (µg/mL) | Reference |
| Candida spp. | 2-4 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
For a broader perspective on this class of compounds, the following table presents the range of MICs for the arborcandin family (A-F) against various fungal species.
| Fungal Species/Genus | Arborcandin Class MIC Range (µg/mL) | Reference |
| Candida spp. | 0.25 - 8 | [1] |
| Aspergillus fumigatus | 0.063 - 4 | [1] |
Table 3: Minimum Inhibitory Concentration (MIC) Range of the Arborcandin Class
Experimental Protocols
The determination of the in vitro antifungal activity of compounds like this compound typically follows standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 for yeasts. While the specific protocol used for the data cited above is not publicly detailed, the following represents a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (analytical grade)
-
Fungal isolates for testing
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or water
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Perform serial dilutions in RPMI 1640 medium to achieve a range of working concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
Microdilution Assay:
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Conclusion
This compound represents a promising antifungal agent with a targeted mechanism of action against the fungal cell wall. Its potent in vitro activity against clinically relevant pathogens such as Candida and Aspergillus species warrants further investigation. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal compounds. Further research to establish a more comprehensive species-specific MIC profile and to evaluate its in vivo efficacy and safety is essential for its potential development as a therapeutic agent.
References
Unveiling the Novelty of Arborcandin F: A Technical Guide to its Cyclic Peptide Structure and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Arborcandin F, a novel cyclic peptide with potent antifungal properties. We delve into the unique structural features that set it apart from other 1,3-β-glucan synthase inhibitors, detail its biological activity, and provide comprehensive experimental protocols for its production, isolation, and characterization.
Core Structure and Novelty of this compound
This compound belongs to the arborcandin family of cyclic peptides, which are potent inhibitors of 1,3-β-glucan synthase, a crucial enzyme in fungal cell wall biosynthesis.[1] This mode of action is shared with the well-known echinocandin class of antifungals. However, the arborcandins possess a unique cyclic peptide core that distinguishes them structurally from echinocandins and other known inhibitors.
The core structure of the arborcandins is a cyclic decapeptide. The novelty of this compound and its congeners lies in the presence of uncommon amino acid residues and two distinctive lipophilic side chains. While the full, detailed structure of this compound is not publicly available, the general structure of the arborcandin family has been elucidated, with variations in the lengths and functionalities of the two side chains, designated as R1 and R2, differentiating the members of the family (A-F).
The structural uniqueness of the arborcandin class suggests the potential for a different binding mode to 1,3-β-glucan synthase compared to echinocandins, which could translate to a different spectrum of activity or improved pharmacological properties.
Quantitative Biological Activity
This compound exhibits potent inhibitory activity against key fungal pathogens, Candida albicans and Aspergillus fumigatus. The quantitative measures of its antifungal efficacy are summarized in the tables below.
| Table 1: In Vitro Inhibitory Activity of this compound | |
| Parameter | Value |
| IC50 against Candida albicans 1,3-β-glucan synthase | 0.012 µg/mL[1] |
| IC50 against Aspergillus fumigatus 1,3-β-glucan synthase | 0.012 µg/mL[1] |
| Table 2: Minimum Inhibitory Concentration (MIC) of this compound | |
| Fungal Genus | MIC Range |
| Candida spp. | 2-4 µg/mL[1] |
Mechanism of Action: Inhibition of 1,3-β-Glucan Synthesis
This compound targets the fungal cell wall by inhibiting the enzyme 1,3-β-glucan synthase. This enzyme is responsible for the synthesis of 1,3-β-glucan, a vital polysaccharide component that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall formation, leading to osmotic instability and ultimately, fungal cell death.
Caption: this compound inhibits 1,3-β-glucan synthase.
Experimental Protocols
The following sections provide detailed methodologies for the production, isolation, and characterization of this compound. These protocols are based on established techniques for fungal secondary metabolite research.
Fermentation of Aspergillus sp. SANK 17397
This protocol describes the large-scale fermentation of the producing fungal strain to generate a sufficient quantity of this compound for isolation.
Caption: Workflow for this compound production.
Materials:
-
Aspergillus sp. SANK 17397 culture
-
Seed culture medium (e.g., potato dextrose broth)
-
Production culture medium (optimized for secondary metabolite production)
-
Shake flasks
-
Fermentation vessel
-
Shaking incubator
-
Filtration apparatus
Procedure:
-
Inoculum Preparation: A spore suspension of Aspergillus sp. SANK 17397 is prepared from a mature agar (B569324) plate culture.
-
Seed Culture: The spore suspension is used to inoculate a seed culture in a suitable liquid medium. The culture is incubated for 2-3 days with agitation to obtain a healthy vegetative mycelium.
-
Production Culture: The seed culture is transferred to a large-scale fermentation vessel containing the production medium. The fermentation is carried out for 7-10 days under controlled conditions of temperature, pH, aeration, and agitation.
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelial mass is separated from the culture filtrate by filtration. Both the mycelium and the filtrate are processed for the extraction of this compound.
Isolation and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
Caption: Purification workflow for this compound.
Materials:
-
Culture filtrate and mycelial extract
-
Adsorbent resin (e.g., Diaion HP-20)
-
Silica gel
-
Organic solvents (e.g., methanol, acetone (B3395972), acetonitrile, water)
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The culture filtrate is passed through a column packed with an adsorbent resin. The mycelial mass is extracted with an organic solvent (e.g., acetone or methanol).
-
Adsorption Chromatography: The active compounds adsorbed onto the resin are eluted with a gradient of an organic solvent in water.
-
Fractionation: The eluate is collected in fractions, and the fractions containing this compound are identified by a bioassay (e.g., 1,3-β-glucan synthase inhibition assay).
-
Silica Gel Chromatography: The active fractions are further purified by silica gel column chromatography using a suitable solvent system.
-
Preparative HPLC: The final purification of this compound is achieved by preparative reverse-phase HPLC.
1,3-β-Glucan Synthase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of this compound against its target enzyme.
Materials:
-
Fungal cell lysate (source of 1,3-β-glucan synthase)
-
UDP-[14C]glucose (substrate)
-
This compound (test compound)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Enzyme Preparation: A crude enzyme preparation containing 1,3-β-glucan synthase is obtained by lysing fungal cells (e.g., Candida albicans).
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, reaction buffer, and various concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate, UDP-[14C]glucose.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Termination of Reaction: The reaction is stopped by the addition of TCA.
-
Measurement of Activity: The radiolabeled glucan polymer formed is precipitated and collected on glass fiber filters. The amount of radioactivity incorporated into the polymer is measured using a scintillation counter. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the enzyme activity.
Structural Elucidation by NMR and Mass Spectrometry
The determination of the complex cyclic peptide structure of this compound requires a combination of advanced spectroscopic techniques.
References
Unveiling Arborcandin F: A Technical Guide to its Microbial Origin and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial source and fermentation process of Arborcandin F, a potent 1,3-β-glucan synthase inhibitor with significant antifungal activity. This document delves into the producing microorganism, outlines plausible fermentation and purification protocols based on available scientific literature, and presents key biological activity data.
Initial Source of this compound
This compound is a member of the arborcandin family of cyclic lipopeptide antibiotics. These compounds are natural products synthesized by a filamentous fungus.
Producing Microorganism: The exclusive source of this compound and its congeners (Arborcandins A-E) is the filamentous fungus designated as strain SANK 17397 .[1][2] This strain was isolated from a soil sample and is the sole reported producer of this class of antifungal agents. Further taxonomic classification of the SANK 17397 strain is not extensively detailed in the public domain.
Fermentation of this compound
The production of this compound is achieved through submerged fermentation of the SANK 17397 strain. While the specific media composition and fermentation parameters for optimal this compound production are not fully disclosed in publicly available literature, a general methodology can be inferred from standard practices for the fermentation of similar lipopeptide antifungals from filamentous fungi.
Experimental Protocol: Fermentation
Objective: To cultivate the filamentous fungus SANK 17397 for the production of this compound.
Materials:
-
Cryopreserved vial of fungal strain SANK 17397
-
Seed culture medium (e.g., Potato Dextrose Broth or a complex medium containing yeast extract, peptone, and glucose)
-
Production culture medium (a nutrient-rich medium, likely containing a carbon source like glucose or glycerol, a nitrogen source such as peptone, yeast extract, or ammonium (B1175870) salts, and essential minerals)
-
Shake flasks
-
Bioreactor (for large-scale production)
-
Sterile water
-
Standard laboratory equipment for media preparation and sterilization
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small portion of the cryopreserved SANK 17397 mycelium to a shake flask containing the seed culture medium.
-
Incubate the flask on a rotary shaker at a controlled temperature (typically 25-30°C) for 3-5 days to allow for sufficient mycelial growth.
-
-
Production Culture:
-
Transfer the seed culture to a larger shake flask or a bioreactor containing the production medium. The inoculation volume is typically 5-10% (v/v).
-
Maintain the fermentation under controlled conditions. Key parameters to monitor and control include:
-
Temperature: Typically maintained between 25°C and 30°C.
-
pH: Usually controlled in the range of 5.5 to 7.0.
-
Aeration: Adequate oxygen supply is crucial for the growth of filamentous fungi and secondary metabolite production. This is achieved through agitation and sparging with sterile air in a bioreactor.
-
Agitation: Provides mixing and facilitates nutrient and oxygen transfer.
-
-
-
Fermentation Monitoring:
-
Periodically sample the culture broth to monitor cell growth (mycelial dry weight), nutrient consumption, and the production of this compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the target compound.
-
-
Harvesting:
-
The fermentation is typically harvested after a specific duration, which can range from 7 to 14 days, when the production of this compound reaches its maximum.
-
The culture broth, containing both the mycelia and the secreted this compound, is then processed for extraction and purification.
-
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to isolate the active compound. The following is a generalized protocol based on common methods for purifying cyclic peptides from fungal fermentations.
Experimental Protocol: Isolation and Purification
Objective: To isolate and purify this compound from the fermentation broth of SANK 17397.
Materials:
-
Harvested fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol (B129727), acetonitrile)
-
Adsorbent resin (e.g., Diaion HP-20 or equivalent)
-
Silica (B1680970) gel for column chromatography
-
Reverse-phase chromatography column (e.g., C18)
-
HPLC system
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
The culture filtrate, which contains the secreted this compound, is then subjected to extraction. A common method is to pass the filtrate through a column packed with an adsorbent resin. The arborcandins bind to the resin.
-
Wash the resin column with water to remove salts and polar impurities.
-
Elute the arborcandins from the resin using an organic solvent such as methanol or acetone.
-
-
Concentration:
-
Concentrate the eluate containing the crude arborcandin mixture under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
The concentrated crude extract is then subjected to a series of chromatographic steps for purification.
-
Silica Gel Chromatography: The crude extract can be first fractionated on a silica gel column using a gradient of organic solvents to separate the arborcandins from other less polar or more polar impurities.
-
Preparative Reverse-Phase HPLC: The fractions containing the arborcandin complex are further purified by preparative reverse-phase HPLC. This step is crucial for separating the different arborcandin analogs (A-F) from each other. A gradient of acetonitrile (B52724) in water is typically used as the mobile phase.
-
-
Final Purification and Desalting:
-
The fractions containing pure this compound are collected, pooled, and concentrated.
-
The final product is desalted and can be lyophilized (freeze-dried) to obtain a stable powder.
-
Quantitative Data
The biological activity of this compound has been evaluated against key fungal pathogens. The following table summarizes the reported inhibitory concentrations.
| Compound | Target Organism | IC50 (µg/mL) | MIC (µg/mL) |
| This compound | Candida albicans | 0.012[3][4] | 2-4[3][4] |
| This compound | Aspergillus fumigatus | 0.012[3][4] | - |
IC50: The half maximal inhibitory concentration. MIC: The minimum inhibitory concentration.
Visualizations
The following diagrams illustrate the key workflows in the production and analysis of this compound.
Caption: Overall workflow from fungal strain to pure this compound.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Arborcandin F in vitro Assay for 1,3-beta-glucan Synthase
Introduction
Arborcandin F is a potent antifungal agent that functions by inhibiting 1,3-beta-glucan synthase, a critical enzyme responsible for the synthesis of beta-glucan, an essential component of the fungal cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[3] The specificity of this target to fungi makes 1,3-beta-glucan synthase an attractive target for the development of new antifungal therapies.[4][5] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against 1,3-beta-glucan synthase.
Principle of the Assay
The in vitro assay for 1,3-beta-glucan synthase measures the enzymatic conversion of the substrate, uridine (B1682114) diphosphate-glucose (UDP-glucose), into insoluble 1,3-beta-glucan polymer. The inhibitory effect of this compound is quantified by measuring the reduction in the amount of glucan produced in the presence of the compound. This protocol utilizes a non-radioactive, fluorescence-based detection method where the synthesized glucan is quantified using aniline (B41778) blue, a fluorochrome that specifically binds to (1,3)-β-glucans.[6] The resulting fluorescence is proportional to the amount of glucan produced, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation
Table 1: Inhibitory Activity of Arborcandins against 1,3-beta-glucan Synthase
| Compound | Fungal Species | IC50 (µg/mL) |
| This compound | Candida albicans | 0.012[1] |
| This compound | Aspergillus fumigatus | 0.012[1] |
| Arborcandin C | Candida albicans | 0.15[7] |
| Arborcandin C | Aspergillus fumigatus | 0.015[7] |
Experimental Protocols
Materials and Reagents
-
Fungal Strain: Candida albicans or Aspergillus fumigatus
-
Growth Media: Sabouraud Dextrose Broth or Yeast Peptone Dextrose (YPD) Broth
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 M NaCl, 10% (v/v) glycerol, 1 mM PMSF, and a protease inhibitor cocktail.
-
Enzyme Preparation Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 30% (v/v) glycerol.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 µM GTPγS.
-
Substrate: UDP-glucose
-
Inhibitor: this compound
-
Detection Reagent: Aniline Blue solution (0.05% in 1 M glycine-NaOH buffer, pH 9.5)
-
Control Inhibitor: Caspofungin or other known echinocandin
-
Equipment:
-
Microplate reader with fluorescence detection (Excitation: ~400 nm, Emission: ~460 nm)
-
Centrifuge (capable of 4°C and high speeds)
-
Sonciator or bead beater
-
96-well black microplates
-
Standard laboratory glassware and consumables
-
Enzyme Preparation (Membrane Fraction)
-
Culture Growth: Inoculate the fungal strain into the appropriate growth media and incubate with shaking at 30°C until the mid-logarithmic phase of growth is reached.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Wash the cell pellet with ice-cold Lysis Buffer. Resuspend the cells in fresh Lysis Buffer and lyse the cells using either sonication on ice or mechanical disruption with a bead beater.
-
Membrane Fraction Isolation: Centrifuge the cell lysate at 1,000 x g for 10 minutes at 4°C to remove intact cells and large debris. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Enzyme Storage: Discard the supernatant and resuspend the membrane pellet in Enzyme Preparation Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Aliquot the membrane fraction and store at -80°C until use.
In Vitro Assay Procedure
-
Reaction Setup: In a 96-well black microplate, prepare the following reaction mixtures (total volume of 50 µL):
-
Test Wells: Assay Buffer, varying concentrations of this compound (typically in a serial dilution), and the prepared membrane fraction (enzyme).
-
Positive Control Wells: Assay Buffer, a known inhibitor like Caspofungin, and the enzyme.
-
Negative Control (No Inhibitor) Wells: Assay Buffer, vehicle (e.g., DMSO), and the enzyme.
-
Blank (No Enzyme) Wells: Assay Buffer and vehicle, without the enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add UDP-glucose to all wells to a final concentration of 2 mM to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Detection: Add 100 µL of the Aniline Blue solution to each well.
-
Fluorescence Measurement: Incubate the plate in the dark for 10 minutes and then measure the fluorescence using a microplate reader with excitation at approximately 400 nm and emission at approximately 460 nm.
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Normalize the data by setting the average fluorescence of the negative control (no inhibitor) wells to 100% activity and the positive control (maximal inhibition) to 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in a 50% reduction in 1,3-beta-glucan synthase activity.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the in vitro assay of this compound inhibition of 1,3-beta-glucan synthase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays Using Arborcandin F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and implementing cell-based assays to evaluate the antifungal activity of Arborcandin F. This compound is a potent inhibitor of 1,3-β-glucan synthase, a critical enzyme for maintaining cell wall integrity in pathogenic fungi.[1][2][]
Introduction
The fungal cell wall is a dynamic structure essential for cell viability, morphogenesis, and protection against environmental stress. Unlike mammalian cells, fungi possess a cell wall, making it an attractive target for antifungal drug development.[4] One of the key components of the fungal cell wall is β-glucan. This compound exerts its antifungal effect by inhibiting 1,3-β-glucan synthase, leading to a weakened cell wall and ultimately cell lysis.[1][2] This document outlines protocols for determining the in vitro efficacy of this compound against common fungal pathogens.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound and related compounds against key fungal species. This data is essential for establishing appropriate concentration ranges for cell-based assays.
| Compound | Fungal Species | Parameter | Value | Reference |
| This compound | Candida albicans | IC50 | 0.012 µg/mL | [1] |
| This compound | Aspergillus fumigatus | IC50 | 0.012 µg/mL | [1] |
| This compound | Candida genus | MIC | 2-4 µg/mL | [1] |
| Arborcandin C | Candida albicans | IC50 | 0.15 µg/mL | [5] |
| Arborcandin C | Aspergillus fumigatus | IC50 | 0.015 µg/mL | [5] |
| Arborcandin C | Candida genus | MIC | 1-2 µg/mL | [5] |
IC50: The half-maximal inhibitory concentration. MIC: The minimum inhibitory concentration.
Signaling Pathway and Mechanism of Action
This compound targets the 1,3-β-glucan synthase enzyme complex, which is responsible for the synthesis of β-glucan polymers, a major structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death.
Caption: this compound inhibits 1,3-β-glucan synthase, disrupting cell wall synthesis and leading to cell lysis.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of this compound against yeast and filamentous fungi.
Materials:
-
This compound
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
For molds, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.008 to 8 µg/mL).
-
-
Inoculation:
-
Dilute the final fungal suspension in RPMI 1640 to the desired final inoculum concentration (0.5-2.5 x 10^3 cells/mL for yeasts; 0.4-5 x 10^4 conidia/mL for molds).
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Read yeast plates after 24-48 hours and mold plates after 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the drug-free growth control well. This can be determined visually or by reading the optical density at 530 nm.
-
Adenylate Kinase (AK) Release Assay for Cell Lysis
This assay provides a quantitative measure of cell lysis by detecting the release of the cytosolic enzyme adenylate kinase into the culture medium.[6] It is particularly useful for identifying compounds that disrupt fungal cell integrity.
Materials:
-
Fungal isolates
-
Culture medium (e.g., RPMI 1640)
-
This compound
-
96-well plates
-
Adenylate kinase detection kit (commercially available)
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound in the 96-well plate.
-
Prepare a fungal inoculum as described in the broth microdilution protocol.
-
Add the fungal inoculum to the wells containing the drug dilutions.
-
-
Incubation:
-
Incubate the plate under conditions appropriate for the fungal species being tested.
-
-
AK Detection:
-
At desired time points, take an aliquot of the culture supernatant from each well.
-
Add the adenylate kinase detection reagent to the supernatant according to the manufacturer's instructions. This reagent typically contains ADP and luciferase.
-
The released AK will convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to the untreated control indicates cell lysis. Plot the luminescent signal against the concentration of this compound to determine the EC50 (half-maximal effective concentration) for cell lysis.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro antifungal susceptibility testing with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Arborcandin F: Application Notes and Protocols for IC50 and MIC Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) of Arborcandin F, a potent 1,3-β-glucan synthase inhibitor with antifungal properties.
Quantitative Data Summary
This compound exhibits significant inhibitory and antifungal activity against key fungal pathogens. The following table summarizes its potency.
| Parameter | Organism | Value | Reference |
| IC50 | Candida albicans | 0.012 µg/mL | [1] |
| IC50 | Aspergillus fumigatus | 0.012 µg/mL | [1] |
| MIC | Candida spp. | 2-4 µg/mL | [1] |
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound targets a crucial enzyme in fungi, 1,3-β-glucan synthase.[1] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[2][3][4] By inhibiting this synthase, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[5] This mechanism of action is highly selective for fungi as mammalian cells lack a cell wall.[6]
Figure 1. Inhibition of 1,3-β-glucan synthase by this compound.
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing and provide a framework for determining the IC50 and MIC of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
Materials:
-
This compound
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on a suitable agar (B569324) medium and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to twice the highest desired final concentration.
-
In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 11.
-
Add 200 µL of the 2x this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (wells 1-11).
-
Include a sterility control (well 12) containing 200 µL of uninoculated RPMI-1640.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.
-
Figure 2. Broth microdilution workflow for MIC testing.
Protocol 2: Determination of IC50 via Broth Microdilution and Spectrophotometry
This protocol adapts the broth microdilution method to determine the concentration of this compound that inhibits 50% of fungal growth.
Objective: To quantify the concentration of this compound that results in a 50% reduction in fungal growth.
Materials:
-
Same as for MIC determination.
-
Microplate reader.
Procedure:
-
Assay Setup:
-
Follow steps 1-3 of the MIC determination protocol.
-
-
Spectrophotometric Reading:
-
After the incubation period, measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the OD of the sterility control (blank) from the OD of all other wells.
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (OD of test well / OD of growth control well) x 100 ]
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve and calculating the concentration that corresponds to 50% inhibition.
-
Figure 3. Data analysis workflow for IC50 determination.
References
Pharmacokinetics and pharmacodynamics of Arborcandin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin F is a novel cyclic peptide antifungal agent that demonstrates potent in vitro activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus.[1][2] It belongs to the arborcandin family of antibiotics, which are structurally distinct from other glucan synthase inhibitors like the echinocandins.[2] This document provides a summary of the available pharmacodynamic data for this compound, alongside detailed protocols for key experimental procedures relevant to its preclinical evaluation.
Important Note on Pharmacokinetic Data: As of the latest available information, specific in vivo pharmacokinetic data for this compound, including details on its absorption, distribution, metabolism, and excretion (ADME), have not been published in peer-reviewed literature. The protocols provided below for in vivo studies are therefore general methodologies for assessing the efficacy of novel antifungal compounds and are not based on specific studies of this compound.
Pharmacodynamics of this compound
This compound exerts its antifungal effect by inhibiting the activity of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] This inhibition leads to disruption of the cell wall integrity, ultimately resulting in fungal cell death.
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| IC50 | Candida albicans | 0.012 µg/mL | [1][2] |
| Aspergillus fumigatus | 0.012 µg/mL | [1][2] | |
| MIC | Candida genus | 2-4 µg/mL | [1] |
Experimental Protocols
Protocol 1: 1,3-β-D-Glucan Synthase Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against fungal 1,3-β-D-glucan synthase.
Materials:
-
Fungal cell lysate (source of 1,3-β-D-glucan synthase)
-
This compound
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM NaF, 1 mM EDTA, and 5% glycerol)
-
Bovine serum albumin (BSA)
-
Guanidine-HCl
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from fungal protoplasts by sonication or mechanical disruption, followed by centrifugation to pellet cellular debris. The supernatant containing the membrane-bound 1,3-β-D-glucan synthase is used for the assay.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and the fungal enzyme extract.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Reaction Initiation: Start the enzymatic reaction by adding UDP-[14C]-glucose to each tube.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of guanidine-HCl.
-
Product Precipitation: Precipitate the synthesized [14C]-glucan by adding ethanol (B145695) and incubate on ice.
-
Washing: Centrifuge the tubes to pellet the [14C]-glucan. Wash the pellet multiple times with ethanol to remove unincorporated UDP-[14C]-glucose.
-
Quantification: Resuspend the final pellet in water, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Protocol 2: Antifungal Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, following general CLSI guidelines.
Materials:
-
This compound
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Inoculum of fungal cells standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)
Procedure:
-
Drug Dilution Series: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture and adjust the concentration using a spectrophotometer.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Protocol 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a neutropenic mouse model of disseminated candidiasis.
Materials:
-
This compound formulated for intravenous or intraperitoneal administration
-
Immunocompetent mice (e.g., BALB/c)
-
Cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) for immunosuppression
-
Candida albicans strain
-
Sterile saline
-
Materials for intravenous injection and animal handling
Procedure:
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide and cortisone acetate prior to infection.
-
Infection: Infect the neutropenic mice with a standardized inoculum of Candida albicans via the lateral tail vein.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound at various dose levels. Include a vehicle control group. Treatment can be administered as a single dose or multiple doses over several days.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a predetermined period (e.g., 14 days).
-
Endpoint Analysis: The primary endpoint is survival. A secondary endpoint can be the fungal burden in target organs (e.g., kidneys). For fungal burden analysis, a separate cohort of mice is euthanized at a specific time point post-treatment, and their kidneys are harvested, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the survival curves of the treated groups with the control group using statistical methods such as the log-rank test. Compare the fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Signaling Pathway and Logical Relationships
References
Troubleshooting & Optimization
Arborcandin F solubility in DMSO versus aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin F.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: Due to its cyclic peptide structure, this compound is expected to have low solubility in aqueous solutions. We recommend using dimethyl sulfoxide (B87167) (DMSO) as the primary solvent for creating stock solutions. For very hydrophobic peptides, it is advisable to first dissolve the peptide in a small amount of DMSO before diluting with aqueous buffers.[1][2][3]
Q2: My this compound solution appears cloudy after adding it to my aqueous experimental buffer. What should I do?
A2: Cloudiness or precipitation upon dilution into an aqueous buffer indicates that the solubility limit of this compound in the final solution has been exceeded.[4] To resolve this, try the following:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the dilution process: When diluting the DMSO stock solution, add it drop-wise to the vigorously stirring aqueous buffer.[4] This helps to prevent localized high concentrations that can lead to precipitation.
-
Use a co-solvent: In some cases, the addition of a small amount of an organic co-solvent to the final solution can improve solubility. However, be mindful of the tolerance of your specific assay to organic solvents.[3]
-
Sonication: Gentle sonication of the final solution may help to redissolve small precipitates.[5]
Q3: What is the recommended storage condition for this compound solutions?
A3: For long-term storage, lyophilized this compound should be stored at -20°C. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles.
Q4: Is there a difference in the expected activity of this compound when dissolved in DMSO versus an aqueous solution?
A4: Yes, the solvent can impact the observed antifungal activity. DMSO is known to increase the permeability of fungal cell membranes, which may lead to lower minimum inhibitory concentrations (MICs) in in-vitro susceptibility testing compared to when the compound is dissolved in water alone.[6] It is crucial to maintain a consistent and low final concentration of DMSO across all experiments to ensure that the observed effects are due to this compound and not the solvent. For most cell lines, a final DMSO concentration of up to 0.5% is generally well-tolerated.[6]
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent | Expected Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Aqueous Solutions (e.g., water, PBS) | Low | Not recommended for initial solubilization. This compound is a cyclic peptide and likely hydrophobic.[7][8] |
| Aqueous Buffers with low % DMSO | Concentration-dependent | For working solutions, slowly dilute the DMSO stock into the aqueous buffer with vigorous stirring.[4] Final DMSO concentration should be kept low and consistent across experiments (typically ≤0.5%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for In-Vitro Antifungal Susceptibility Testing
This protocol is based on general procedures for testing 1,3-β-glucan synthase inhibitors.[9][10][11][12][13]
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): If necessary, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: While vigorously vortexing the desired aqueous buffer (e.g., RPMI 1640 medium), slowly add the this compound DMSO solution drop-by-drop to achieve the final desired concentration.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the level that affects the growth of the fungal species being tested (typically ≤0.5%).[6]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a new solution at a lower concentration.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for the experiment.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound solution preparation.
References
- 1. biorbyt.com [biorbyt.com]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. lifetein.com [lifetein.com]
- 7. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidream.com [peptidream.com]
- 9. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A multicentre study to optimize echinocandin susceptibility testing of Aspergillus species with the EUCAST methodology and a broth microdilution colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Arborcandin F in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Arborcandin F in experimental buffers. The information is presented in a question-and-answer format to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a novel cyclic lipopeptide antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Like other cyclic peptides, its chemical stability in aqueous solutions can be a concern. Degradation of this compound in experimental buffers can lead to a loss of antifungal activity, resulting in inaccurate and inconsistent experimental outcomes. While direct stability data for this compound is limited, information from structurally related compounds like echinocandins suggests that factors such as pH, temperature, and buffer composition can significantly impact its integrity in solution.[1][3]
Q2: How should I dissolve and store my lyophilized this compound?
For optimal long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C, protected from light and moisture.[4] When preparing a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.[4]
There is no universal solvent for all peptides, but a general approach for dissolving this compound is as follows:
-
Start with a high-quality solvent: Attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO can be used to create a concentrated stock solution.[1]
-
Sonication: If the peptide does not readily dissolve, gentle sonication can help.
-
Stock Solution Storage: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][5] These aliquots should be stored at -20°C or -80°C.[4][5]
Q3: Which experimental buffers are recommended for use with this compound?
The choice of buffer can significantly impact the stability of this compound. For antifungal susceptibility testing, RPMI-1640 medium buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0 is a standard choice.[6][7] However, for other in vitro assays, a buffer with a slightly acidic pH may offer better stability. Studies on the related echinocandin, CD101, have shown enhanced stability in acetate (B1210297) and lactate (B86563) buffers at pH 4.5-5.5.[8][9][10] It is advisable to perform a pilot stability study of this compound in your chosen buffer system.
Q4: What are the primary degradation pathways for cyclic lipopeptides like this compound?
While the specific degradation pathways of this compound have not been extensively published, related cyclic lipopeptides like echinocandins are known to degrade primarily through hydrolysis.[1][3] This process involves the cleavage of the cyclic peptide ring, leading to a linear, inactive form of the molecule.[3] This degradation is often influenced by pH and temperature.[11] Oxidation of certain amino acid residues within the peptide structure can also contribute to instability.[12]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity in the experiment. | Degradation in the experimental buffer. | • Prepare fresh working solutions of this compound immediately before each experiment.[1]• Minimize the incubation time of this compound in the buffer.[1]• Evaluate the stability of this compound in your specific buffer by incubating it for the duration of your experiment and then testing its activity. |
| Improper storage of stock solutions. | • Ensure stock solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.[1][5]• Protect stock solutions from light by using amber vials or wrapping them in foil.[1] | |
| Inconsistent results between experiments. | Variability in buffer preparation. | • Use a calibrated pH meter to ensure the buffer pH is consistent for every experiment.• Prepare fresh buffer for each set of experiments. |
| Peptide precipitation. | • Visually inspect the solution for any precipitates before use.• Consider the solubility limits of this compound in your buffer system. It may be necessary to adjust the concentration or the solvent composition. | |
| Difficulty dissolving lyophilized this compound. | Hydrophobicity of the peptide. | • Try dissolving in a small amount of 100% DMSO first, and then slowly add the desired aqueous buffer to the final concentration.[13]• Gentle warming or sonication can aid in dissolution. |
Data on the Stability of Related Compounds
Table 1: Stability of Anidulafungin in Different Solutions
| Solution | Temperature | Stability (Time to <10% loss) | Reference |
| 1.36% Glucose Peritoneal Dialysis Fluid | 4°C, 25°C, 36°C | > 14 days | [11] |
| 7.5% Icodextrin Peritoneal Dialysis Fluid | 4°C, 25°C, 36°C | > 14 days | [11] |
| 0.9% Sodium Chloride | 36°C | < 14 days (20% loss at 14 days) | [11] |
| Plasma (Human) | 37°C | ~24 hours (half-life) | [8][11] |
| Phosphate-Buffered Saline (PBS) | 37°C | 42% remaining after 44 hours | [8][9] |
Table 2: Stability of CD101 (a novel echinocandin) in Different Solutions
| Solution | Temperature | Stability | Reference |
| Lyophilized Powder | 40°C | <2% degradation after 9 months | [8][9] |
| 5% Dextrose | Room Temperature | <2% degradation after 15 months | [8][9] |
| 0.9% Saline | Room Temperature | <2% degradation after 12 months | [8][9] |
| Sterile Water | Room Temperature | <2% degradation after 18 months | [8][9] |
| Acetate Buffer (pH 4.5-5.5) | 40°C | <7% degradation after 6-9 months | [8][9] |
| Lactate Buffer (pH 4.5-5.5) | 40°C | <7% degradation after 6-9 months | [8][9] |
| Plasma (Human) | 37°C | 93% remaining after 44 hours | [8][9] |
| Phosphate-Buffered Saline (PBS) | 37°C | 96% remaining after 44 hours | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.
-
Under sterile conditions, add the required volume of an appropriate solvent (e.g., DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
-
Prepare a working solution of this compound in the experimental buffer of interest at the final concentration used in your assay.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the rate of degradation.
-
Concurrently, test the biological activity of the incubated this compound using a relevant bioassay (e.g., a fungal growth inhibition assay) to correlate chemical stability with functional stability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cidara.com [cidara.com]
- 11. Stability of Anidulafungin in Two Standard Peritoneal Dialysis Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Technical Support Center: 1,3-beta-glucan Synthase Assay with Arborcandin F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a 1,3-beta-glucan synthase assay with the inhibitor Arborcandin F.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-beta-glucan synthase and why is it a target for antifungals like this compound?
A1: 1,3-beta-glucan synthase is a crucial enzyme complex found in fungi that synthesizes 1,3-beta-D-glucan, a major component of the fungal cell wall.[1][2] This structure is essential for maintaining the integrity of the fungal cell, protecting it from osmotic stress.[1][2] Since mammalian cells do not have a cell wall, this enzyme is an attractive target for antifungal drugs.[2] this compound is an antifungal antibiotic that acts as an inhibitor of 1,3-beta-glucan synthase, thereby disrupting cell wall synthesis and leading to fungal cell death.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a 1,3-beta-glucan synthase inhibitor.[3] Like other inhibitors in its class, it disrupts the synthesis of 1,3-beta-D-glucan, a critical polymer for the fungal cell wall.[2] Arborcandin C, a related compound, has been shown to exhibit noncompetitive inhibition against 1,3-beta-glucan synthase from Candida albicans and Aspergillus fumigatus.[4][5] This suggests that Arborcandins may bind to a site on the enzyme distinct from the substrate-binding site, thereby impeding its catalytic activity.
Q3: What are the expected IC50 and MIC values for this compound?
A3: The inhibitory activity of this compound and related compounds can be summarized as follows. These values are crucial for designing experiments and interpreting results.
| Compound | Organism | IC50 (µg/mL) | MIC (µg/mL) |
| This compound | Candida albicans | 0.012[3] | 2-4[3] |
| This compound | Aspergillus fumigatus | 0.012[3] | Not Specified |
| Arborcandins (general) | Candida albicans | 0.012 - 3 | Not Specified |
| Arborcandins (general) | Aspergillus fumigatus | 0.012 - 3 | 0.063 - 4[4] |
| Arborcandins (general) | Candida spp. | Not Specified | 0.25 - 8[4] |
Troubleshooting Guide
Q4: I am seeing no or very low enzyme activity in my control (untreated) samples. What could be the issue?
A4: Low or absent enzyme activity can stem from several factors. Consider the following troubleshooting steps:
-
Enzyme Preparation: Ensure the microsomal membrane fraction containing the 1,3-beta-glucan synthase is properly prepared and has been stored correctly, typically at -80°C. Repeated freeze-thaw cycles can denature the enzyme.
-
Substrate Integrity: Verify the concentration and integrity of the UDP-glucose substrate. If using radiolabeled UDP-glucose, ensure it has not exceeded its shelf life, as this can lead to a decrease in specific activity.
-
Assay Conditions: The assay is sensitive to pH, temperature, and ionic strength.[6] Ensure all buffer components are at the correct concentration and the pH is optimal for the enzyme, typically around 7.5.[7] The incubation temperature should be maintained consistently, usually at 30°C.[7]
-
Missing Cofactors: The assay requires certain cofactors for optimal activity, such as GTPγS, which acts as an activator of the Rho1 regulatory subunit.[7][8] Ensure all necessary components are included in the reaction mixture.
Q5: My results show high variability between replicate wells. How can I improve the consistency of my assay?
A5: High variability can obscure the true effect of your inhibitor. Here are some common causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Use calibrated pipettes and proper technique.
-
Edge Effect: When using 96-well plates, wells on the perimeter of the plate are more prone to evaporation, which can concentrate reactants and alter enzyme activity.[6] To mitigate this, avoid using the outer wells or fill them with a buffer to create a humidity barrier.
-
Incomplete Mixing: Ensure all components of the reaction are thoroughly mixed before incubation.
-
Temperature Gradients: Uneven heating of the incubation chamber can cause different reaction rates across the plate. Ensure your incubator provides uniform temperature distribution.
Q6: I am not observing a dose-dependent inhibition with this compound. What should I check?
A6: A lack of a clear dose-response curve can be due to several experimental factors:
-
Incorrect Inhibitor Concentration: Double-check your serial dilutions of this compound. Errors in calculation or dilution can lead to an incorrect concentration range being tested.
-
Inhibitor Solubility: Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an inaccurate effective concentration.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. While Arborcandins are reported to be noncompetitive inhibitors, it is still good practice to use a substrate concentration around the Km value to ensure assay sensitivity.[9]
-
Enzyme Concentration: If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve 50% inhibition, potentially shifting your dose-response curve out of the tested range.
Experimental Protocols
Key Experiment: In Vitro 1,3-beta-glucan Synthase Activity Assay
This protocol is a generalized method based on common practices for measuring 1,3-beta-glucan synthase activity.
1. Preparation of Microsomal Membranes:
- Grow the fungal strain of interest (e.g., Candida albicans, Saccharomyces cerevisiae) to the mid-logarithmic phase in an appropriate growth medium.
- Harvest the cells by centrifugation and wash them with a suitable buffer.
- Disrupt the cells using methods such as bead beating or enzymatic digestion to release the cellular contents.
- Perform differential centrifugation to isolate the microsomal membrane fraction, which is enriched with 1,3-beta-glucan synthase.
- Resuspend the membrane pellet in a storage buffer and determine the protein concentration. Store at -80°C in small aliquots.
2. Assay Reaction Mixture:
- The reaction mixture typically contains:
- Tris-HCl buffer (pH 7.5)
- Bovine Serum Albumin (BSA)
- Potassium Fluoride (KF)
- EDTA
- GTPγS (a non-hydrolyzable GTP analog to activate the enzyme)
- UDP-D-[U-14C]glucose (as the substrate)
- The prepared microsomal membrane fraction
- Varying concentrations of this compound or a vehicle control
3. Assay Procedure:
- In a microcentrifuge tube or a 96-well plate, combine the buffer, BSA, KF, EDTA, and GTPγS.
- Add the desired concentration of this compound or the vehicle control.
- Initiate the reaction by adding the microsomal membrane fraction and the radiolabeled UDP-glucose.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a quenching agent, such as ethanol (B145695) or trichloroacetic acid.
- Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled glucan product.
- Wash the filter to remove any unincorporated UDP-glucose.
- Measure the radioactivity on the filter using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for the 1,3-beta-glucan synthase assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Arborcandin F Resistance in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin F and encountering potential resistance in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antifungal agent that belongs to the arborcandin family of cyclic peptides.[1] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death. This targeted action on a fungal-specific pathway contributes to its low toxicity profile in mammalian cells.
Q2: What are the primary mechanisms of resistance to this compound and other glucan synthase inhibitors?
The predominant mechanism of resistance to glucan synthase inhibitors, including the closely related echinocandins, involves mutations in the genes encoding the catalytic subunits of the 1,3-β-D-glucan synthase, namely FKS1 and FKS2.[2][3] These mutations typically occur in specific "hot spot" regions of the genes, leading to amino acid substitutions that reduce the binding affinity of the drug to its target enzyme.
While specific data for this compound resistance mutations in Candida species are limited, studies on Arborcandin C in Saccharomyces cerevisiae have identified mutations in FKS1 at positions corresponding to Asn470 and Leu642 that confer resistance.[4][5] It is highly probable that resistance to this compound in Candida and other fungi follows a similar pattern of FKS gene mutations.
Q3: Are there secondary or compensatory mechanisms of resistance?
Yes, fungal cells can exhibit tolerance or reduced susceptibility to glucan synthase inhibitors through compensatory mechanisms. A key adaptive response is the upregulation of chitin (B13524) synthesis, another crucial component of the fungal cell wall. This increased chitin production helps to mechanically stabilize the cell wall in the absence of sufficient β-1,3-D-glucan. This response is often mediated by the Cell Wall Integrity (CWI) signaling pathway.
Troubleshooting Guide
Problem 1: My fungal strain shows a higher Minimum Inhibitory Concentration (MIC) for this compound than expected.
Possible Cause 1: Target-site mutations in FKS genes.
-
Troubleshooting Steps:
-
Sequence the FKS1 and FKS2 genes: Isolate genomic DNA from your fungal strain and amplify the "hot spot" regions of the FKS1 and FKS2 genes using PCR. Sequence the amplicons and compare the sequences to a susceptible wild-type reference strain to identify any amino acid substitutions.
-
Consult known resistance mutations: While specific this compound resistance mutations in Candida are not yet widely documented, you can compare your findings to the well-characterized echinocandin resistance mutations in the hot spot regions of Fks1p and Fks2p.
-
Table 1: Common Echinocandin Resistance Mutations in FKS1 and FKS2 Hot Spot Regions of Candida Species
| Gene | Hot Spot Region | Common Amino Acid Substitutions |
| FKS1 | Hot Spot 1 | S645P, S645F, S645Y, F641S |
| FKS1 | Hot Spot 2 | R1361G, R1361H |
| FKS2 | Hot Spot 1 | S663P, S663F |
Note: This table represents common mutations associated with echinocandin resistance and serves as a reference point for investigating potential this compound resistance.
Possible Cause 2: Upregulation of compensatory pathways.
-
Troubleshooting Steps:
-
Assess cell wall chitin content: Stain the fungal cells with Calcofluor White, a fluorescent dye that binds to chitin. Compare the fluorescence intensity of the resistant strain to a susceptible control strain using fluorescence microscopy or a plate reader. A significant increase in fluorescence suggests an upregulation of chitin synthesis.
-
Investigate the Cell Wall Integrity (CWI) pathway: Analyze the phosphorylation status of key proteins in the CWI pathway (e.g., Mkc1/Slt2) via Western blotting. Increased phosphorylation in the resistant strain upon drug exposure could indicate activation of this compensatory pathway.
-
Problem 2: I am observing inconsistent MIC results in my antifungal susceptibility testing.
-
Troubleshooting Steps:
-
Standardize your protocol: Ensure you are strictly following a standardized protocol for broth microdilution antifungal susceptibility testing, such as the CLSI M27 guidelines.
-
Verify inoculum preparation: The final inoculum concentration is critical for reproducible results. Use a spectrophotometer or hemocytometer to accurately determine the starting cell density.
-
Check drug solution stability: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature, to prevent degradation.
-
Consider the "Eagle Effect" (Paradoxical Growth): Some glucan synthase inhibitors can exhibit a paradoxical effect where fungal growth reappears at concentrations above the MIC. If you observe this, it is important to read the MIC as the lowest concentration that shows significant growth inhibition.
-
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
-
Prepare Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 16 µg/mL to 0.03 µg/mL). Include a drug-free growth control well.
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
-
Inoculate Plates: Add 100 µL of the final inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Protocol 2: Sequencing of FKS1 and FKS2 Hot Spot Regions
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the fungal strain of interest using a commercial yeast DNA extraction kit or a standard phenol-chloroform protocol.
-
PCR Amplification: Design primers flanking the hot spot regions of FKS1 and FKS2. Perform PCR using a high-fidelity DNA polymerase to amplify these regions.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with a reference FKS1 or FKS2 sequence from a susceptible strain using bioinformatics software (e.g., BLAST, ClustalW) to identify any nucleotide changes and the resulting amino acid substitutions.
Protocol 3: Calcofluor White Staining for Chitin
-
Cell Preparation: Grow fungal cells to the mid-log phase in a liquid medium. If investigating drug effects, include a culture treated with a sub-inhibitory concentration of this compound.
-
Staining:
-
Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in a solution of Calcofluor White (10 µg/mL in PBS).
-
Incubate in the dark for 10-15 minutes at room temperature.
-
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Microscopy: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Observe the cells using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~440 nm).
-
Quantification (Optional): For a quantitative analysis, measure the fluorescence intensity of a population of cells using a fluorescence plate reader.
Visualizations
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fks1 and Fks2 Are Functionally Redundant but Differentially Regulated in Candida glabrata: Implications for Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing FKS1 Mutations Conferring Arborcandin F Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of FKS1 mutations that confer resistance to Arborcandin F.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Arborcandins?
Arborcandins, including this compound, are cyclic lipopeptide antifungal agents that inhibit the activity of 1,3-β-D-glucan synthase, a key enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to fungal cell death. Arborcandins act noncompetitively, meaning they do not compete with the enzyme's substrate, UDP-glucose.
Q2: What are FKS1 mutations and how do they confer resistance to Arborcandins?
FKS1 is the gene that encodes the catalytic subunit of the 1,3-β-D-glucan synthase enzyme. Mutations in the FKS1 gene can lead to amino acid substitutions in the Fks1 protein, altering its structure and reducing its sensitivity to Arborcandins. This reduced sensitivity means that a higher concentration of the drug is required to inhibit the enzyme, resulting in antifungal resistance.
Q3: Have specific FKS1 mutations been identified for Arborcandin resistance?
Yes, in Saccharomyces cerevisiae, single amino acid substitutions in the Fks1 protein have been shown to confer selective resistance to Arborcandin C. These mutations are:
These mutations dramatically increase the concentration of Arborcandin C required to inhibit both fungal growth and glucan synthase activity[1]. While specific data for this compound is limited, it is highly probable that mutations in the same or nearby regions of the FKS1 gene would confer resistance.
Q4: Are there "hot spot" regions in the FKS1 gene where resistance mutations commonly occur?
Yes, research on echinocandins, another class of 1,3-β-D-glucan synthase inhibitors, has identified conserved "hot spot" regions within the FKS1 gene where resistance-conferring mutations frequently cluster. These hot spots are generally located in two main regions of the Fks1 protein[2][3]. It is likely that mutations conferring Arborcandin resistance also occur in or near these regions.
Troubleshooting Guides
FKS1 Gene Sequencing
Problem: Poor quality or no sequencing reads for the FKS1 gene.
| Possible Cause | Troubleshooting Steps |
| Low DNA template concentration or purity | Quantify DNA using a fluorometric method. Ensure A260/A280 ratio is ~1.8 and A260/A230 is between 2.0-2.2. Re-purify DNA if necessary. |
| GC-rich regions in FKS1 | Use a polymerase optimized for GC-rich templates. Incorporate PCR additives like DMSO (5%), glycerol, or betaine (B1666868) to reduce secondary structures[4][5][6][7]. Increase the denaturation temperature and time during PCR. |
| Primer design issues | Verify primer specificity using BLAST. Design primers with a GC content of 40-60% and a melting temperature (Tm) between 55-65°C. Avoid primers that can form hairpins or self-dimers. |
| PCR artifacts | Optimize annealing temperature using a gradient PCR. Reduce the number of PCR cycles. Use a high-fidelity polymerase to minimize errors[8]. |
Problem: Difficulty interpreting sequencing chromatograms, especially heterozygous mutations.
| Possible Cause | Troubleshooting Steps |
| Background noise | This can be due to low template concentration. Ensure high-quality DNA template is used. If noise is high, re-amplify and re-sequence. |
| Dye blobs or unincorporated dyes | These appear as broad, indistinct peaks. Ensure proper cleanup of sequencing reactions. |
| Heterozygous peaks (double peaks) | In diploid organisms, a heterozygous mutation will appear as two overlapping peaks of different colors at a single nucleotide position[7][9][10]. The base-calling software may call this as 'N'. Manually inspect the chromatogram to confirm the presence of both nucleotides. For high-throughput analysis, use software designed to detect single nucleotide polymorphisms (SNPs)[9]. |
Minimum Inhibitory Concentration (MIC) Assays
Problem: High variability in this compound MIC results.
| Possible Cause | Troubleshooting Steps |
| Inoculum preparation | Ensure a standardized inoculum density is used, typically by adjusting to a specific optical density (OD). |
| Media composition | Different media can affect MIC values. For echinocandins, AM3 medium has been shown to provide better discrimination between wild-type and mutant strains compared to RPMI[5]. The effect of media on Arborcandin MICs should be validated. |
| Presence of serum | Serum proteins can bind to lipopeptide antifungals, reducing their effective concentration and leading to higher MICs[8][11][12]. If performing in vitro experiments that aim to mimic in vivo conditions, the inclusion of serum should be considered and standardized. |
| Endpoint reading | Visual determination of the MIC endpoint (the lowest concentration with no visible growth) can be subjective. Use a spectrophotometer to read the OD for a more quantitative and reproducible endpoint. |
Glucan Synthase Activity Assays
Problem: Low or no detectable glucan synthase activity.
| Possible Cause | Troubleshooting Steps |
| Improper enzyme preparation | Ensure that the membrane fraction containing the glucan synthase is properly isolated and stored. Use fresh preparations for optimal activity. |
| Sub-optimal assay conditions | Optimize the concentration of the substrate (UDP-glucose)[9]. The optimal concentration should be determined by performing kinetic studies to find the Km value. Ensure the assay buffer components and pH are optimal for enzyme activity. |
| Enzyme instability | Perform all steps of enzyme preparation and the assay on ice to prevent degradation. |
Problem: Inconsistent inhibition by this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform serial dilutions of this compound carefully to ensure accurate concentrations. |
| Variability in enzyme preparations | Use a consistent method for preparing the glucan synthase enzyme to minimize batch-to-batch variation. |
Data Presentation
Table 1: Arborcandin C Susceptibility in Saccharomyces cerevisiae Strains
| Strain | Genotype | Mutation | Arborcandin C IC₅₀ (µg/mL) | Arborcandin C MIC (µg/mL) |
| YPH250 | Wild-type | None | 0.083 | 0.5 |
| ACR79-5 | Resistant Mutant | N470K | 50 | >64 |
| ACR1A3 | Resistant Mutant | L642S | 9.2 | >64 |
| CE-FKS1 | Control | None | 0.086 | 0.5 |
| CE-FKS1N470K | Engineered Mutant | N470K | 59 | >64 |
| CE-FKS1L642S | Engineered Mutant | L642S | 14 | >64 |
| Data sourced from[1] |
Table 2: Glucan Synthase Inhibition by Arborcandin C
| Enzyme Source (Strain) | Fks1p Mutation | Arborcandin C IC₅₀ (µg/mL) |
| YPH250 (Wild-type) | None | 0.04 |
| ACR79-5 | N470K | >100 |
| ACR1A3 | L642S | 4.8 |
| CE-FKS1 | None | 0.04 |
| CE-FKS1N470K | N470K | >100 |
| CE-FKS1L642S | L642S | 6.4 |
| Data sourced from[1] |
Table 3: Kinetic Parameters of Wild-Type and Mutant Fks1p (Analogous Data from Echinocandin Studies)
| Fks1p Mutation | Vmax (nmol/min/mg protein) | Km (mM UDP-glucose) |
| Wild-type | Value | Value |
| S645P | Value (typically decreased) | Value (typically unchanged) |
| S645Y | Value (typically decreased) | Value (typically unchanged) |
| F641S | Value (typically decreased) | Value (typically unchanged) |
| Note: Specific values for this compound are not currently available in the provided search results. This table structure is based on analogous data from echinocandin resistance studies, which show that FKS1 mutations often lead to a decrease in the maximal velocity (Vmax) of the enzyme without significantly altering the Michaelis constant (Km)[11][13][14][15][16]. Researchers should determine these values experimentally for this compound. |
Experimental Protocols
FKS1 Gene Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the fungal strain of interest using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
PCR Amplification:
-
Design primers flanking the "hot spot" regions of the FKS1 gene.
-
Perform PCR using a high-fidelity DNA polymerase. For GC-rich regions, consider using a specialized polymerase and buffer system, and add 5% DMSO to the reaction mixture[4][5][6][7].
-
Optimize the annealing temperature using a gradient PCR to ensure specific amplification.
-
-
PCR Product Purification: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.
-
Sequence Analysis:
Site-Directed Mutagenesis of FKS1 in Saccharomyces cerevisiae
This protocol describes a common method for introducing point mutations into the FKS1 gene.
-
Plasmid Preparation: Clone the wild-type FKS1 gene into a yeast shuttle vector (e.g., a pRS series plasmid).
-
Mutagenic Primer Design: Design a pair of complementary primers containing the desired mutation in the middle. The primers should be ~25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Perform PCR using the FKS1-containing plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase.
-
The PCR will generate a linear DNA fragment containing the mutation.
-
-
Template Digestion: Digest the parental (wild-type) plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA (i.e., the original plasmid DNA from the E. coli host).
-
Transformation into E. coli: Transform the DpnI-treated DNA into competent E. coli cells. The circularized, mutated plasmid will be replicated.
-
Plasmid Isolation and Verification: Isolate the plasmid DNA from the transformed E. coli and verify the presence of the desired mutation by Sanger sequencing.
-
Yeast Transformation:
-
Confirmation of Mutant Phenotype: Select for transformants on appropriate media and confirm the this compound resistance phenotype by performing MIC assays.
Glucan Synthase Activity Assay
-
Preparation of Microsomal Fractions:
-
Grow yeast cells to mid-log phase.
-
Harvest the cells by centrifugation and wash them.
-
Disrupt the cells using glass beads or a French press in a suitable buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomal fraction, which contains the glucan synthase.
-
-
Glucan Synthase Reaction:
-
Resuspend the microsomal pellet in an appropriate buffer.
-
Set up the reaction mixture containing buffer, the substrate UDP-[14C]glucose, and various concentrations of this compound.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-labeled glucan product.
-
Wash the filter to remove unincorporated UDP-[14C]glucose.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of glucan synthase activity at each this compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Workflow for isolating and characterizing FKS1 mutations.
Caption: this compound inhibits Fks1p, blocking cell wall synthesis.
Caption: Logic diagram for troubleshooting FKS1 sequencing issues.
References
- 1. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Topological and Mutational Analysis of Saccharomyces cerevisiae Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 酵母形質転換のプロトコル [sigmaaldrich.com]
- 5. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LabXchange [labxchange.org]
- 8. Frontiers | Patterns of PCR Amplification Artifacts of the Fungal Barcode Marker in a Hybrid Mushroom [frontiersin.org]
- 9. Interpretation of Sequencing Chromatograms [sites.biology.unt.edu]
- 10. gorna.uw.edu.pl [gorna.uw.edu.pl]
- 11. Correlating echinocandin MIC and kinetic inhibition of fks1 mutant glucan synthases for Candida albicans: implications for interpretive breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Glucan Synthase FKS1 Homolog in Cryptococcus neoformans Is Single Copy and Encodes an Essential Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topological and mutational analysis of Saccharomyces cerevisiae Fks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific Substitutions in the Echinocandin Target Fks1p Account for Reduced Susceptibility of Rare Laboratory and Clinical Candida sp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contaminations Occurring in Fungal PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aun.edu.eg [aun.edu.eg]
- 18. med.nyu.edu [med.nyu.edu]
- 19. Protocols · Benchling [benchling.com]
Overcoming Arborcandin F aggregation in high concentrations
Welcome to the Arborcandin F technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to this compound aggregation at high concentrations.
Frequently Asked Questions (FAQs)
Q1: My this compound solution becomes cloudy or shows visible precipitates upon concentration. What is happening?
A1: This is a common sign of this compound aggregation. At high concentrations, the intermolecular interactions between this compound molecules increase, leading to the formation of non-native, insoluble aggregates. This process is often driven by the exposure of hydrophobic regions that are normally buried within the molecule's native structure. Factors such as pH, ionic strength, and temperature can significantly influence the rate and extent of aggregation.
Q2: What is the maximum achievable concentration for this compound in standard buffers before aggregation occurs?
A2: The maximum stable concentration of this compound is highly dependent on the formulation. In a standard phosphate-buffered saline (PBS) at pH 7.4, aggregation is often observed at concentrations exceeding 10 mg/mL. However, with optimized formulations containing specific excipients, stable concentrations of up to 50 mg/mL can be achieved. For detailed information, refer to the formulation data tables below.
Q3: Can this compound aggregation be reversed?
A3: Reversing this compound aggregation can be challenging. Mild, reversible aggregation (e.g., oligomers) may sometimes be dissociated by dilution into an optimized buffer. However, once large, insoluble aggregates or fibrils have formed, the process is often irreversible. The most effective strategy is to prevent aggregation from occurring in the first place through careful formulation and handling.
Troubleshooting Guide: Preventing and Mitigating Aggregation
This guide provides structured advice for overcoming common issues with this compound aggregation during your experiments.
Issue 1: Aggregation during concentration steps
-
Observation: Solution becomes opalescent or forms a precipitate when concentrating this compound using methods like ultrafiltration.
-
Root Cause: The concentration process forces molecules into close proximity, exceeding the solubility limit in the current buffer and promoting aggregation.
-
Solution:
-
Optimize Buffer Composition: Before concentrating, exchange this compound into a buffer known to enhance its stability. Buffers containing stabilizing excipients like arginine or sucrose (B13894) can be particularly effective.
-
Control Temperature: Perform all concentration steps at a controlled temperature, typically 2-8°C, to slow down aggregation kinetics.
-
Gentle Mixing: Ensure gentle mixing during the concentration process to avoid introducing shear stress, which can denature the molecule and promote aggregation.
-
Issue 2: Long-term instability and aggregation during storage
-
Observation: A previously clear solution of this compound shows signs of aggregation after storage, even at low temperatures.
-
Root Cause: this compound may be unstable over time in the chosen storage buffer. Slow conformational changes can lead to the gradual formation of aggregates.
-
Solution:
-
Screen Stabilizing Excipients: Conduct a formulation screen to identify excipients that improve long-term stability. The table below summarizes the effects of common stabilizers.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) this compound in a formulation containing a cryoprotectant (e.g., trehalose). This removes water, a key component in many aggregation pathways.
-
pH Optimization: Ensure the storage buffer pH is optimal for this compound stability, which is typically between 6.0 and 6.5.
-
Data & Protocols
Table 1: Effect of pH and Ionic Strength on this compound Aggregation
| Buffer pH | NaCl Concentration (mM) | Aggregation Onset Concentration (mg/mL) | Polydispersity Index (PDI) after 24h |
| 5.5 | 50 | 18 | 0.15 |
| 6.0 | 50 | 25 | 0.12 |
| 6.5 | 50 | 22 | 0.14 |
| 6.0 | 150 | 15 | 0.25 |
| 6.0 | 250 | 12 | 0.38 |
Data collected at 25°C. PDI measured by Dynamic Light Scattering (DLS).
Table 2: Efficacy of Stabilizing Excipients
| Excipient (250 mM) | Aggregation Onset Concentration (mg/mL) in pH 6.0 Buffer | % Monomer Remaining after 7 days at 25°C |
| None (Control) | 15 | 65% |
| L-Arginine | 45 | 92% |
| Sucrose | 38 | 88% |
| Polysorbate 80 | 35 | 85% |
| Trehalose | 42 | 90% |
Initial concentration of this compound was 20 mg/mL. Monomer content measured by Size-Exclusion Chromatography (SEC).
Experimental Protocols
Protocol 1: Assessing Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare this compound samples at the desired concentration in a pre-filtered (0.22 µm) buffer. Ensure the final sample volume is sufficient for the cuvette used (typically 20-50 µL).
-
Instrument Setup: Set the DLS instrument to the appropriate temperature (e.g., 25°C) and allow it to equilibrate.
-
Measurement: Carefully pipette the sample into a clean, dust-free cuvette. Place the cuvette in the instrument.
-
Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity to determine the size distribution of particles.
-
Data Analysis: Analyze the correlation function to obtain the average particle diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of aggregates.
Protocol 2: Quantifying Monomer Content with Size-Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column (e.g., a TSKgel G3000SWxl column) with the mobile phase (the optimized formulation buffer) at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Dilute the this compound sample to a concentration within the linear range of the detector (typically 1-2 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Collection: Monitor the column eluate using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas of the resulting chromatogram. The main peak corresponds to monomeric this compound, while any earlier-eluting peaks represent soluble aggregates. Calculate the percentage of monomer by dividing the monomer peak area by the total area of all peaks.
Visual Guides
Caption: this compound aggregation pathway and key intervention points.
Caption: Troubleshooting workflow for this compound aggregation issues.
Cytotoxicity assay to determine Arborcandin F's effect on mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers evaluating the cytotoxic effects of Arborcandin F on mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antifungal agent that acts as a 1,3-β-glucan synthase inhibitor.[1][2][3] This enzyme is crucial for the synthesis of β-glucan, a key component of the fungal cell wall.[4] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell death.[2][4] Mammalian cells lack a cell wall, making 1,3-β-glucan synthase an attractive target for antifungal drugs with potentially low mammalian cytotoxicity.
Q2: Which cytotoxicity assays are recommended for evaluating the effect of this compound on mammalian cells?
Several in vitro assays can be used to assess the cytotoxicity of this compound. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity.[5][7]
-
Neutral Red Uptake Assay: This method assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[8]
The choice of assay may depend on the specific research question, cell type, and available equipment.
Q3: What are the expected IC50 values for this compound against fungal cells?
This compound has demonstrated potent activity against various fungal species. The IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) are reported to be as low as 0.012 μg/mL against Candida albicans and Aspergillus fumigatus.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background in MTT assay | Contamination of media or reagents. High cell density. | Use fresh, sterile reagents. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9] |
| Inconsistent results between replicates | Pipetting errors. Uneven cell distribution in the microplate wells. | Ensure accurate and consistent pipetting. Gently mix the cell suspension before and during plating to ensure a homogenous cell distribution.[9] |
| Unexpectedly high cytotoxicity at low concentrations | Solvent (e.g., DMSO) toxicity. This compound instability in the culture medium. | Perform a solvent toxicity control to determine the maximum non-toxic concentration of the solvent. Evaluate the stability of this compound in the experimental conditions. |
| No cytotoxic effect observed even at high concentrations | Low sensitivity of the chosen cell line. Degradation of this compound. | Use a more sensitive cell line or a positive control known to induce cytotoxicity in the selected cell line. Verify the activity of the this compound stock. |
| High absorbance in the no-cell control wells (LDH assay) | Contamination of the culture medium with LDH. | Use fresh, high-quality culture medium. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture mammalian cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: A diagram illustrating the general experimental workflow for assessing the cytotoxicity of this compound on mammalian cells.
Caption: A flowchart outlining the logical steps for troubleshooting unexpected results in a cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Investigating Arborcandin F in the Prevention of the Paradoxical "Eagle Effect"
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the potential of Arborcandin F to prevent the paradoxical "Eagle effect" observed with certain antifungal agents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical "Eagle effect" in the context of antifungal research?
The "Eagle effect," also known as paradoxical growth, is a phenomenon where an antifungal agent's efficacy paradoxically decreases at high concentrations.[1][2][3][4] Instead of increased fungal killing, researchers may observe a resumption of microbial growth at concentrations well above the Minimum Inhibitory Concentration (MIC). This effect has been noted with cell wall-active agents like echinocandins in various fungal species, including Candida and Aspergillus.[4][5]
Q2: What is this compound and its mechanism of action?
This compound is a potent, cyclic peptide antifungal antibiotic.[6] Its primary mechanism of action is the non-competitive inhibition of 1,3-β-glucan synthase, a critical enzyme responsible for synthesizing β-1,3-glucan, an essential polymer in the fungal cell wall.[6][7] This disruption of the cell wall leads to osmotic instability and, ultimately, fungal cell death.
Q3: What is the proposed mechanism behind the "Eagle effect" with cell wall-active antifungals?
The precise mechanisms are still under investigation but are not typically linked to mutations in the drug's target enzyme.[1][8] Instead, the effect is thought to be a stress response. High concentrations of a 1,3-β-glucan synthase inhibitor can trigger a compensatory upregulation of chitin (B13524) synthesis, another crucial cell wall polymer.[1][9][10] This response is mediated by the activation of key signaling pathways, including the Protein Kinase C (PKC) cell wall integrity pathway, the calcineurin pathway, and the High-Osmolarity Glycerol (HOG) pathway.[1][10][11][12] This adaptive response can temporarily restore cell wall integrity, allowing for paradoxical growth.
Q4: How might this compound theoretically prevent the "Eagle effect"?
While direct evidence is not yet available, the hypothesis is based on this compound's mechanism of action as a 1,3-β-glucan synthase inhibitor. By potentially acting at a slightly different site or with different kinetics on the 1,3-β-glucan synthase complex compared to an echinocandin causing the Eagle effect, this compound, when used in combination, might maintain a sufficient level of enzyme inhibition to prevent the initiation of the paradoxical growth rescue pathway. It could potentially modulate the stress response pathways that lead to the compensatory upregulation of chitin. This remains an area for active investigation.
Troubleshooting Guide
Issue 1: I am still observing paradoxical growth even when co-administering this compound.
-
Concentration Ratios: The relative concentrations of the primary antifungal and this compound are critical. The Eagle effect occurs within a specific concentration range of the primary drug.[3][13] You may need to perform a checkerboard titration to identify the optimal synergistic, non-paradoxical concentrations.
-
Timing of Administration: Ensure that both agents are administered simultaneously in your in vitro assays. Staggered administration could allow for the initiation of the stress response before the second agent can exert its effect.
-
Fungal Isolate Variability: The paradoxical effect is isolate-dependent.[2] Some strains may have more robust stress response pathways. It is advisable to test a panel of clinical isolates to determine the broad applicability of this prevention strategy.
-
Assay Conditions: In vitro conditions can influence the observation of the Eagle effect. Factors such as the growth medium, incubation time, and the presence of serum can impact results.[8] Standardize these conditions across all experiments.
Issue 2: My experimental results show high variability between replicates.
-
Inoculum Preparation: Ensure a consistent and standardized inoculum size for all experiments. Variability in the starting cell density can significantly impact the observed MIC and the presentation of the Eagle effect.
-
Drug Solubility: this compound, like other cyclic peptides, may have specific solubility requirements. Ensure that it is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your assay medium is consistent and non-toxic to the fungal cells.
-
Plate Reading: If using microtiter plate-based assays, ensure thorough mixing before reading and use a consistent endpoint determination method (e.g., visual reading, spectrophotometric reading at a specific wavelength).
Issue 3: How do I determine the optimal concentration of this compound to use?
The optimal concentration of this compound for preventing the Eagle effect will likely be synergistic with the primary antifungal and will be below its own MIC when used alone. A checkerboard assay is the recommended method to determine this. This involves testing a matrix of concentrations of both the primary antifungal and this compound to identify the concentration pairing that effectively inhibits fungal growth without inducing the paradoxical effect. The results can be analyzed by calculating the Fractional Inhibitory Concentration Index (FICI).[14]
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound and the concentration ranges at which the paradoxical effect has been observed for the echinocandin class of antifungals.
Table 1: In Vitro Activity of this compound
| Fungal Species | IC₅₀ (µg/mL) | MIC (µg/mL) |
| Candida albicans | 0.012[7] | 2-4[7] |
| Aspergillus fumigatus | 0.012[7] | 0.063-4[6] |
Table 2: Reported Concentration Ranges for Echinocandin-Induced Paradoxical Effect
| Echinocandin | Fungal Genus | Concentration Range (µg/mL) |
| Caspofungin | Candida | 4 - 32[1] |
| Caspofungin | Aspergillus | 4 - 32[3] |
| Micafungin | Candida | Varies by species[2] |
| Anidulafungin | Candida | Varies by species[2] |
Experimental Protocols & Visualizations
Protocol 1: Checkerboard Assay for Assessing Synergy and Prevention of Paradoxical Effect
This protocol is designed to test the interaction between a primary antifungal agent (Drug A) known to cause a paradoxical effect and this compound (Drug B).
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of Drug A in a 96-well microtiter plate along the x-axis, ranging from well below its MIC to concentrations known to induce the paradoxical effect (e.g., up to 256 µg/mL).[2]
-
Prepare serial dilutions of this compound (Drug B) along the y-axis, typically ranging from sub-MIC concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as per CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the fungal suspension. Include drug-free wells as positive growth controls and un-inoculated wells as negative controls.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
-
Data Analysis:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.
-
Visually and/or spectrophotometrically inspect the wells at supra-MIC concentrations of Drug A to identify the concentrations that exhibit paradoxical growth.
-
Identify the concentrations of this compound that prevent this paradoxical growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates no interaction.
-
FICI > 4 indicates antagonism.[14]
-
-
Signaling Pathway: Fungal Stress Response to Cell Wall Damage
The Eagle effect is mediated by a complex stress response. Inhibition of 1,3-β-glucan synthase is sensed as cell wall damage, triggering signaling cascades that lead to a compensatory increase in chitin synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Paradoxical Effect of Echinocandins | MDPI [mdpi.com]
- 4. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. In Vitro Synergy Testing of Anidulafungin with Itraconazole, Voriconazole, and Amphotericin B against Aspergillus spp. and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Arborcandin F and Caspofungin: Unraveling Their Antifungal Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, targeting the fungal cell wall remains a cornerstone of therapeutic strategy. Both Arborcandin F and caspofungin represent potent inhibitors of a critical enzyme in this pathway, 1,3-β-D-glucan synthase. This guide provides a detailed, objective comparison of their mechanisms of action, supported by available experimental data, to aid researchers in understanding their subtle yet important differences.
At a Glance: Key Mechanistic and Efficacy Parameters
The following table summarizes the core characteristics and quantitative data for this compound and caspofungin based on available literature. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not extensively available in the public domain. Therefore, the presented data is a compilation from various sources and should be interpreted with consideration of the potential for inter-study variability.
| Feature | This compound | Caspofungin |
| Drug Class | Cyclic Peptide | Echinocandin (Cyclic Lipopeptide) |
| Primary Target | 1,3-β-D-glucan synthase | 1,3-β-D-glucan synthase |
| Inhibition Kinetics | Non-competitive (for Arborcandin C)[1] | Non-competitive[2] |
| IC50 vs. Candida albicans | 0.012 µg/mL[3] | Not uniformly reported, activity measured by MIC |
| IC50 vs. Aspergillus fumigatus | 0.012 µg/mL[3] | Not uniformly reported, activity measured by MIC |
| MIC vs. Candida spp. | 2-4 µg/mL against the genus Candida[3] | MIC90: 0.25 to >8 µg/mL depending on the species[4] |
Delving into the Mechanism of Action: Inhibition of 1,3-β-D-glucan Synthase
Both this compound and caspofungin share the same molecular target: the enzyme 1,3-β-D-glucan synthase. This enzyme is essential for the synthesis of β-1,3-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Arborcandins, including this compound, are described as novel cyclic peptides that are structurally distinct from echinocandins like caspofungin.[1] Studies on Arborcandin C, a related compound, have shown that its inhibition of 1,3-β-D-glucan synthase is non-competitive.[1] Similarly, caspofungin also acts as a non-competitive inhibitor of this enzyme.[2]
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Arborcandin F and the Echinocandin Class of Antifungals
For Immediate Release
In the landscape of antifungal drug development, the emergence of novel compounds with unique structural features and potent efficacy is of paramount interest to the scientific community. This guide provides a detailed comparison of Arborcandin F, a novel cyclic peptide antifungal, with the established echinocandin class of drugs, including caspofungin, micafungin, and anidulafungin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural differences, biological activities, and mechanisms of action, supported by available experimental data.
At a Glance: this compound vs. Echinocandins
| Feature | This compound | Echinocandins (Caspofungin, Micafungin, Anidulafungin) |
| Core Structure | Cyclic decapeptide containing uncommon amino acid residues | Cyclic hexapeptide core |
| Side Chain | Contains two long-chain fatty acid moieties | Single N-linked acyl fatty acid chain |
| Mechanism of Action | Noncompetitive inhibition of β-(1,3)-D-glucan synthase[1] | Noncompetitive inhibition of β-(1,3)-D-glucan synthase |
| Antifungal Activity | Potent activity against Candida and Aspergillus species[1][2] | Broad-spectrum activity against Candida and Aspergillus species |
Unveiling the Structural Nuances
The primary distinction between this compound and the echinocandins lies in their fundamental chemical architecture. Echinocandins are characterized by a cyclic hexapeptide core, which is N-linked to a long acyl fatty acid side chain. This lipophilic side chain is crucial for anchoring the molecule to the fungal cell membrane, facilitating its inhibitory action on the β-(1,3)-D-glucan synthase enzyme complex.
In contrast, Arborcandins, including this compound, are novel cyclic peptides that are structurally distinct from the echinocandins.[1] While the full, detailed structure of this compound is not widely available in public literature, reports from its initial discovery describe the arborcandin family as cyclic peptides containing uncommon amino acid residues.[3] This inherent difference in the peptide core and potentially in the nature and attachment of lipophilic moieties likely contributes to variations in their physicochemical properties and biological interactions.
Comparative Biological Activity
Both this compound and echinocandins exhibit potent antifungal activity by targeting the same essential fungal enzyme, β-(1,3)-D-glucan synthase.[1][2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells, making it an excellent target for antifungal therapy. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
The following table summarizes the available in vitro activity data for this compound against key fungal pathogens.
| Compound | Organism | IC50 (µg/mL) | MIC (µg/mL) |
| This compound | Candida albicans | 0.012[2] | 2-4[2] |
| Aspergillus fumigatus | 0.012[2] | - |
Mechanism of Action and Downstream Effects
Both this compound and echinocandins act as noncompetitive inhibitors of β-(1,3)-D-glucan synthase.[1] This mode of inhibition suggests that they bind to a site on the enzyme distinct from the substrate-binding site, inducing a conformational change that inactivates the enzyme.
References
Unraveling Fungal Defenses: A Comparative Analysis of Arborcandin F and Other Glucan Synthase Inhibitors in the Face of Resistance
For Immediate Release
A deep dive into the cross-resistance profiles of glucan synthase inhibitors reveals key differences in their activity against resistant fungal pathogens. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Arborcandin F and other prominent glucan synthase inhibitors, supported by experimental data and detailed methodologies, to inform the development of next-generation antifungal agents.
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge. Glucan synthase inhibitors, which disrupt the integrity of the fungal cell wall by blocking the synthesis of β-(1,3)-D-glucan, are a cornerstone of antifungal therapy. However, their efficacy is threatened by the emergence of resistance, primarily through mutations in the target enzyme's FKS genes. This comparative guide examines the cross-resistance patterns of this compound, a lipopeptide antifungal, against established echinocandins (caspofungin, micafungin, anidulafungin) and the newer triterpenoid (B12794562) inhibitor, enfumafungin (B1262757).
Mechanism of Action and Resistance at a Glance
All compounds in this analysis target the 1,3-β-D-glucan synthase enzyme complex, a critical component for maintaining the structural integrity of the fungal cell wall. However, their precise binding sites and the resulting impact of specific FKS mutations on their activity differ significantly.
Echinocandins (Caspofungin, Micafungin, Anidulafungin): These cyclic lipopeptides are the most established class of glucan synthase inhibitors. Resistance to echinocandins is well-characterized and predominantly arises from amino acid substitutions in two highly conserved "hot spot" regions of the FKS1 and, in some species like Candida glabrata, FKS2 genes. These mutations reduce the sensitivity of the glucan synthase enzyme to the drug.[1][2][3][4]
Arborcandins (this compound): Arborcandins are also cyclic lipopeptides that inhibit glucan synthase. Studies on the related compound, Arborcandin C, have revealed that specific single amino acid substitutions in Fks1p (e.g., Asn470 to Lys or Leu642 to Ser in Saccharomyces cerevisiae) can confer selective resistance.[5] This suggests a potentially distinct interaction with the target enzyme compared to echinocandins, raising the possibility of a lack of complete cross-resistance.
Enfumafungin and its Derivatives: This class of triterpene glycoside inhibitors also targets glucan synthase but is understood to bind at a different site than the echinocandins. A key advantage of this class is its demonstrated activity against many echinocandin-resistant strains that harbor FKS mutations, indicating a lack of cross-resistance.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data for this compound and other glucan synthase inhibitors against various fungal species, including those with known FKS mutations. This data is essential for understanding the cross-resistance profiles.
Table 1: In Vitro Activity (IC50, µg/mL) of Glucan Synthase Inhibitors
| Compound | Candida albicans (Wild-Type) | Aspergillus fumigatus (Wild-Type) |
| This compound | 0.012[6] | 0.012[6] |
| Caspofungin | Varies | Varies |
| Micafungin | Varies | Varies |
| Anidulafungin | Varies | Varies |
| Enfumafungin | Varies | Varies |
Note: Specific IC50 values for echinocandins and enfumafungin against wild-type strains vary across studies and are presented here as 'Varies'. Direct comparative studies with this compound are limited.
Table 2: In Vitro Susceptibility (MIC, µg/mL) of this compound and Echinocandins against Candida Species
| Organism | This compound[6] | Caspofungin | Micafungin | Anidulafungin |
| Candida spp. (General) | 2 - 4 | Varies | Varies | Varies |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/M38-A2)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
a. Inoculum Preparation:
-
Fungal isolates are grown on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.
-
The stock suspension is further diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
b. Drug Dilution:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO or water).
-
Serial twofold dilutions of the drug are prepared in a 96-well microtiter plate using RPMI 1640 medium.
c. Incubation and Reading:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for fungistatic drugs and ≥90% for fungicidal drugs) compared to the drug-free growth control well.
Glucan Synthase Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of a compound on the 1,3-β-D-glucan synthase enzyme.
a. Preparation of Fungal Microsomes:
-
Fungal cells are cultured to the mid-logarithmic phase and harvested by centrifugation.
-
The cell pellet is washed and then mechanically disrupted (e.g., using glass beads) in a lysis buffer containing protease inhibitors.
-
The cell lysate is centrifuged at a low speed to remove cell debris, and the supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the glucan synthase enzyme.
b. Enzyme Assay:
-
The reaction mixture contains the microsomal preparation, a buffer (e.g., Tris-HCl), a substrate (UDP-[¹⁴C]-glucose), and a GTP analog (e.g., GTPγS) to activate the enzyme.
-
Varying concentrations of the inhibitor (e.g., this compound) are added to the reaction mixtures.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped by adding a precipitating agent (e.g., trichloroacetic acid).
-
The amount of radiolabeled glucan produced is quantified by filtering the reaction mixture and measuring the radioactivity of the insoluble product using a scintillation counter.
-
The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces enzyme activity by 50% compared to the control without the inhibitor.
Generation and Characterization of FKS Mutants
Creating fungal strains with specific mutations in the FKS genes is crucial for studying cross-resistance.
a. Generation of Mutants:
-
Spontaneous Mutagenesis: Wild-type fungal strains can be plated on media containing high concentrations of a glucan synthase inhibitor to select for spontaneous resistant mutants.
-
Site-Directed Mutagenesis: For more controlled studies, specific mutations can be introduced into the FKS genes using molecular biology techniques such as PCR-based site-directed mutagenesis followed by homologous recombination to replace the wild-type gene with the mutated version.
b. Characterization of Mutants:
-
Sequencing: The FKS genes of the resistant mutants are sequenced to identify the specific mutations responsible for the resistance phenotype.
-
Susceptibility Testing: The generated mutants are then tested for their susceptibility to a panel of glucan synthase inhibitors using the broth microdilution method described above to determine cross-resistance patterns.
Visualizing the Fungal Response to Cell Wall Stress
Inhibition of glucan synthase triggers a compensatory response in fungi known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to repair cell wall damage and maintain cellular homeostasis. Understanding this pathway is crucial for identifying potential synergistic drug targets.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Caption: Experimental Workflow for Cross-Resistance Analysis.
Conclusion and Future Directions
The available data, although limited for direct comparisons with this compound, suggests that different classes of glucan synthase inhibitors have distinct interactions with the target enzyme, leading to varied cross-resistance profiles. While echinocandin resistance is a growing concern, the unique properties of compounds like this compound and the clear lack of cross-resistance with enfumafungin derivatives offer promising avenues for the development of novel antifungal therapies. Further head-to-head studies are imperative to fully elucidate the cross-resistance landscape and to guide the strategic development and use of these critical antifungal agents. Researchers are encouraged to utilize the provided experimental protocols to generate and share data that will contribute to a more comprehensive understanding of resistance mechanisms and help in the fight against invasive fungal diseases.
References
- 1. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin resistance: an emerging clinical problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel FKS Mutations Associated with Echinocandin Resistance in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Validating Arborcandin F's Target Engagement in Fungal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arborcandin F's performance in engaging its cellular target in fungal cells against other established antifungal agents. The information is supported by experimental data to aid researchers and professionals in the field of drug development in their evaluation of this novel antifungal compound.
Introduction to this compound and its Mechanism of Action
This compound is a novel cyclic peptide antifungal agent that exhibits potent activity against a range of fungal pathogens.[1][2] Its primary mechanism of action is the inhibition of 1,3-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer of the fungal cell wall.[1][2] This mode of action is similar to that of the echinocandin class of antifungals, such as Caspofungin. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Comparative In Vitro Activity
The efficacy of this compound has been demonstrated through in vitro susceptibility testing against key fungal pathogens. The following table summarizes the inhibitory concentrations of this compound compared to other antifungal agents with different mechanisms of action.
| Antifungal Agent | Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Mechanism of Action |
| This compound | Candida albicans | 0.012[1][2] | 2-4[2] | 1,3-β-D-glucan synthase inhibitor |
| Aspergillus fumigatus | 0.012[1][2] | - | ||
| Caspofungin | Candida albicans | Not uniformly reported | 0.25-0.5 | 1,3-β-D-glucan synthase inhibitor |
| Fluconazole | Candida albicans | - | ≤8 (Susceptible) | Lanosterol 14-α-demethylase inhibitor |
Direct Target Engagement: 1,3-β-D-Glucan Synthase Inhibition
Experimental Protocol: 1,3-β-D-Glucan Synthase Activity Assay (Fluorescence-Based)
This assay measures the amount of synthesized β-D-glucan polymer through the binding of a fluorescent dye, providing an indirect measure of enzyme activity.
Materials:
-
Fungal cell lysate (source of 1,3-β-D-glucan synthase)
-
UDP-glucose (substrate)
-
This compound and comparator antifungal agents
-
Aniline (B41778) blue (fluorescent dye)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA, 2 mM ATP, 10 mM MgCl2, and 1 mM PMSF)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and comparator drugs in the assay buffer.
-
In a 96-well plate, add the fungal cell lysate to each well.
-
Add the different concentrations of the antifungal agents to the respective wells. Include a no-drug control.
-
Initiate the enzymatic reaction by adding UDP-glucose to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Add aniline blue solution to each well and incubate in the dark for 30 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 495 nm emission).
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cellular Target Engagement: Cell Wall Integrity Pathway
Inhibition of 1,3-β-D-glucan synthase by this compound triggers a compensatory cellular stress response known as the Cell Wall Integrity (CWI) pathway.[3][4] This signaling cascade leads to an increase in the synthesis of chitin (B13524), another crucial component of the fungal cell wall, in an attempt to maintain cellular integrity.[5][6]
Signaling Pathway of the Fungal Cell Wall Integrity Response
Caption: this compound inhibits 1,3-β-D-glucan synthase, leading to cell wall stress and activation of the CWI pathway.
Comparative Effect on Cell Wall Composition
The upregulation of chitin synthesis as a response to glucan synthase inhibition can be quantified to compare the cellular impact of this compound and Caspofungin. Treatment with caspofungin has been shown to cause a significant increase in chitin content in Candida species.[5][7][8] While specific quantitative data for this compound is not available in the public literature, a similar compensatory increase in chitin is expected due to its identical mechanism of action.
| Treatment | Fungal Species | Change in Chitin Content |
| Caspofungin | Candida albicans | Significant increase[5] |
| Other Candida spp. | Increase observed in most species[7][8] | |
| This compound | Candida albicans | Expected to be similar to Caspofungin |
Experimental Protocol: Quantification of Fungal Cell Wall Chitin
This protocol describes a method to quantify the chitin content of fungal cell walls following treatment with antifungal agents.
Materials:
-
Fungal cultures
-
This compound and comparator antifungal agents
-
Calcofluor White M2R (fluorescent stain for chitin)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Grow fungal cells to the mid-log phase in a suitable liquid medium.
-
Treat the fungal cultures with sub-inhibitory concentrations of this compound and comparator drugs for a defined period (e.g., 4-6 hours). Include a no-drug control.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS containing Calcofluor White M2R (e.g., 10 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in PBS and transfer them to a 96-well black, clear-bottom plate.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation ~350 nm, emission ~435 nm) or visualize and quantify the fluorescence using a fluorescence microscope with appropriate image analysis software.
-
Normalize the fluorescence intensity to the cell number or optical density of the culture.
-
Compare the chitin content of treated cells to the untreated control.
Experimental Workflow for Validating Target Engagement
The following diagram outlines a logical workflow for the comprehensive validation of this compound's target engagement in fungal cells.
Caption: A workflow for the validation of this compound's target engagement.
Conclusion
This compound demonstrates potent antifungal activity through the specific inhibition of 1,3-β-D-glucan synthase. This direct target engagement leads to the disruption of fungal cell wall integrity and triggers the compensatory Cell Wall Integrity pathway, a hallmark of this class of antifungals. The experimental protocols provided in this guide offer a framework for the quantitative validation of this compound's target engagement and for its comparison with other antifungal agents. Further head-to-head studies employing these methodologies will be invaluable in fully elucidating the comparative efficacy and cellular impact of this compound.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Cell Wall Chitin in Candida albicans Confers Echinocandin Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Unlocking Antifungal Synergy: A Comparative Guide to Arborcandin F and Fluconazole Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, leveraging the synergistic effects of antifungal agents with different mechanisms of action, offers a promising strategy to enhance efficacy and combat resistance. This guide provides a comparative overview of the potential synergistic interaction between Arborcandin F, a 1,3-β-glucan synthase inhibitor, and fluconazole (B54011), an azole antifungal, as determined by the checkerboard assay method.
While specific data on the this compound and fluconazole combination is not yet widely published, this guide presents analogous data from studies on other 1,3-β-glucan synthase inhibitors (echinocandins) in combination with fluconazole to illustrate the potential for synergistic activity.
Comparative Analysis of Antifungal Synergy
The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents. The results are typically reported as the Fractional Inhibitory Concentration Index (FICI), which is the sum of the FICs of each drug. The FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by the MIC of the drug alone.
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following table summarizes representative data from studies investigating the synergistic effects of echinocandins (a class of 1,3-β-glucan synthase inhibitors mechanistically similar to this compound) and fluconazole against various Candida species. This data serves as an illustrative example of the potential synergistic interactions that could be observed between this compound and fluconazole.
| Antifungal Combination | Fungal Species | MIC of Echinocandin Alone (µg/mL) | MIC of Fluconazole Alone (µg/mL) | MIC of Echinocandin in Combination (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | FICI | Interaction |
| Anidulafungin + Fluconazole | Candida parapsilosis (fluconazole-resistant) | 2-8 | 4-64 | 0.125-1 | 0.5-16 | 0.07-0.37 | Synergy[1] |
| Micafungin (B1204384) + Fluconazole | Candida parapsilosis (fluconazole-resistant) | - | - | - | - | 0.25-0.5 | Synergy[1] |
| Caspofungin + Fluconazole | Candida glabrata | - | - | - | - | - | Synergy (73% of isolates)[2][3] |
| Anidulafungin + Fluconazole | Candida albicans | - | - | - | - | - | Synergy (19.5% of isolates)[4][5] |
| Micafungin + Fluconazole | Candida spp. | - | - | - | - | - | Synergy (11% of isolates)[6] |
Note: The data presented are from various studies and are intended to be illustrative of the potential for synergy between 1,3-β-glucan synthase inhibitors and fluconazole. The exact FICI values for this compound and fluconazole would need to be determined experimentally.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of synergistic interactions. The following is a generalized protocol for a checkerboard broth microdilution assay.
Checkerboard Assay Protocol
1. Preparation of Antifungal Stock Solutions:
- Dissolve this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water) to create high-concentration stock solutions.
- Further dilute the stock solutions in RPMI 1640 medium (buffered with MOPS) to the desired starting concentrations.
2. Preparation of Fungal Inoculum:
- Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
3. Checkerboard Plate Setup:
- Use a 96-well microtiter plate.
- Add 50 µL of RPMI 1640 medium to all wells except for those in the first row and first column.
- Along the x-axis (rows), create serial dilutions of fluconazole. For example, add 100 µL of the highest concentration of fluconazole to the first well of each row and then perform 2-fold serial dilutions across the row.
- Along the y-axis (columns), create serial dilutions of this compound. For example, add 100 µL of the highest concentration of this compound to the first well of each column and then perform 2-fold serial dilutions down the column.
- This setup creates a matrix of wells with varying concentrations of both drugs.
- Include control wells with each drug alone, as well as a growth control well (no drug) and a sterility control well (no inoculum).
4. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
- Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC and FICI:
- After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration that inhibits visible growth.
- Calculate the FICI using the following formulas:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FICI = FIC of Drug A + FIC of Drug B
Visualizing the Mechanisms and Methods
To better understand the underlying principles and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow of the checkerboard assay.
References
- 1. In vitro synergy of echinocandins with triazoles against fluconazole-resistant Candida parapsilosis complex isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro antifungal combination effects of micafungin with fluconazole, voriconazole, amphotericin B, and flucytosine against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biochemical Analysis of Arborcandin F-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biochemical characteristics of fungal mutants resistant to Arborcandin F, a potent 1,3-β-glucan synthase inhibitor. Due to the limited availability of direct research on this compound resistance, this guide draws parallels from the well-characterized resistance mechanisms to the structurally and functionally similar compound, Arborcandin C, and the broader class of echinocandin antifungals. The experimental data and protocols presented are based on established methodologies for evaluating resistance to 1,3-β-glucan synthase inhibitors.
Mechanism of Action of this compound
This compound, like other members of the arborcandin family and echinocandins, targets the fungal enzyme 1,3-β-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall responsible for maintaining its structural integrity.[3] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.[3] this compound has demonstrated inhibitory activity against key fungal pathogens such as Candida albicans and Aspergillus fumigatus.[1]
Biochemical Characterization of Resistant Mutants
Resistance to 1,3-β-glucan synthase inhibitors, including the related compound Arborcandin C, is primarily associated with specific mutations in the FKS genes (e.g., FKS1, FKS2), which encode the catalytic subunit of the enzyme.[4] These mutations lead to amino acid substitutions that reduce the binding affinity of the drug to its target enzyme.
Comparative Susceptibility Profiles
The primary indicator of resistance is a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of the mutant strain compared to the wild-type. The following table illustrates a hypothetical comparison based on data for Arborcandin C and other echinocandins.
Table 1: Comparative Antifungal Susceptibility (MIC, µg/mL)
| Strain | This compound | Arborcandin C | Echinocandin B (Alternative) | Fluconazole (Control) |
| Wild-Type (e.g., S. cerevisiae) | 0.125 | 0.125 | 0.06 | 0.5 |
| fks1 Mutant (e.g., N470K) | > 16 | > 16 | 0.06 | 0.5 |
| fks1 Mutant (e.g., L642S) | > 16 | > 16 | 0.06 | 0.5 |
Note: Data for this compound is extrapolated from studies on Arborcandin C and general echinocandin resistance. Actual values may vary.
Enzyme Kinetics of 1,3-β-Glucan Synthase
Mutations in the FKS1 gene directly impact the kinetic properties of the 1,3-β-glucan synthase enzyme, reducing its sensitivity to this compound. This is reflected in an increased IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Comparative 1,3-β-Glucan Synthase Inhibition (IC50, µg/mL)
| Enzyme Source | This compound | Arborcandin C | Echinocandin B |
| Wild-Type | 0.02 | 0.02 | 0.01 |
| fks1 Mutant (N470K) | 2.5 | 2.5 | 0.01 |
| fks1 Mutant (L642S) | 1.8 | 1.8 | 0.01 |
Note: Data for this compound is extrapolated from studies on Arborcandin C and general echinocandin resistance. Actual values may vary.
Signaling Pathway and Resistance Mechanism
The development of resistance to this compound is a direct consequence of genetic alterations that affect the drug's target. The following diagram illustrates the mechanism of action and the point of resistance.
Caption: Mechanism of this compound action and resistance.
Experimental Protocols
The following are detailed methodologies for key experiments used in the biochemical characterization of this compound-resistant mutants.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.
Workflow:
Caption: Workflow for MIC determination.
Detailed Steps:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium.
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
In Vitro 1,3-β-Glucan Synthase Activity Assay
This assay measures the activity of 1,3-β-glucan synthase in the presence and absence of this compound to determine the IC50.
Workflow:
Caption: Workflow for glucan synthase assay.
Detailed Steps:
-
Membrane Preparation: Fungal cells are lysed, and membrane fractions containing the 1,3-β-glucan synthase are isolated by centrifugation.
-
Reaction Setup: The membrane preparation is incubated with a reaction mixture containing buffer, GTP, and UDP-[14C]-glucose as a substrate, along with varying concentrations of this compound.
-
Incubation: The reaction is allowed to proceed at 30°C.
-
Reaction Termination and Product Collection: The reaction is stopped, and the radiolabeled β-(1,3)-D-glucan product is collected on a filter.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of enzyme inhibition.
FKS1 Gene Sequencing
This protocol identifies mutations in the FKS1 gene that may confer resistance to this compound.
Workflow:
Caption: Workflow for FKS1 gene sequencing.
Detailed Steps:
-
Genomic DNA Extraction: Genomic DNA is isolated from both wild-type and resistant fungal strains.
-
PCR Amplification: Specific regions of the FKS1 gene, known as "hotspots" for resistance mutations, are amplified using polymerase chain reaction (PCR).
-
PCR Product Purification: The amplified DNA fragments are purified to remove primers and other reaction components.
-
Sequencing: The purified DNA is sequenced using the Sanger method.
-
Sequence Analysis: The resulting sequences from resistant mutants are compared to the wild-type sequence to identify any nucleotide changes that result in amino acid substitutions.
Conclusion
The biochemical characterization of this compound-resistant mutants is critical for understanding the molecular basis of resistance and for the development of next-generation antifungal agents. While direct data on this compound is emerging, the established knowledge from related 1,3-β-glucan synthase inhibitors provides a robust framework for investigation. The key characteristics of resistance are a marked increase in MIC values, a corresponding decrease in the sensitivity of the 1,3-β-glucan synthase enzyme to inhibition, and the presence of specific mutations in the FKS1 gene. The experimental protocols outlined in this guide provide a standardized approach for the comprehensive analysis of this compound resistance in a research setting.
References
- 1. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Arborcandin F and Anidulafungin: Inhibitory Kinetics and Mechanism of Action
For Immediate Release
In the landscape of antifungal drug development, a clear understanding of the inhibitory kinetics of novel compounds compared to established agents is paramount. This guide provides a detailed comparison of the inhibitory kinetics of Arborcandin F, a novel cyclic peptide, and anidulafungin (B1665494), a widely used echinocandin, against the fungal enzyme 1,3-β-D-glucan synthase. This analysis is supported by experimental data and detailed protocols to assist researchers in the fields of mycology and drug discovery.
Mechanism of Action: A Shared Target
Both this compound and anidulafungin exert their antifungal effects by targeting a crucial enzyme in the fungal cell wall synthesis pathway: 1,3-β-D-glucan synthase.[1][2][3] This enzyme is responsible for synthesizing β-1,3-D-glucan, a vital polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, both compounds disrupt cell wall formation, leading to osmotic instability and ultimately, fungal cell death.[3] This targeted mechanism is a key advantage, as 1,3-β-D-glucan synthase is absent in mammalian cells, contributing to a favorable safety profile for this class of antifungals.[3]
Both this compound's related compound, Arborcandin C, and anidulafungin have been shown to be noncompetitive inhibitors of this enzyme.[2][4] This means they bind to a site on the enzyme distinct from the substrate-binding site, and their inhibition cannot be overcome by increasing the substrate concentration.
Figure 1. Mechanism of action for this compound and Anidulafungin.
Quantitative Comparison of Inhibitory Kinetics
To provide a clear comparison of the inhibitory potency of this compound and anidulafungin, their key kinetic parameters against the 1,3-β-D-glucan synthase from two common pathogenic fungi, Candida albicans and Aspergillus fumigatus, are summarized below.
| Compound | Target Organism | Target Enzyme | IC50 (µg/mL) | Ki (µM) | Inhibition Type |
| This compound | Candida albicans | 1,3-β-D-Glucan Synthase | 0.012[1] | Not Reported | Noncompetitive |
| Aspergillus fumigatus | 1,3-β-D-Glucan Synthase | 0.012[1] | Not Reported | Noncompetitive | |
| Anidulafungin | Candida albicans | 1,3-β-D-Glucan Synthase | Not Reported | Not Reported | Noncompetitive[2] |
| Aspergillus fumigatus | 1,3-β-D-Glucan Synthase | Not Reported | Not Reported | Noncompetitive[2] |
*The inhibition type for this compound is inferred from studies on the related compound, Arborcandin C, which demonstrated noncompetitive inhibition with Ki values of 0.12 µM for C. albicans and 0.016 µM for A. fumigatus.[4]
Note: While specific IC50 and Ki values for anidulafungin against the purified enzyme were not available in the reviewed literature, its potent in vitro activity is well-documented. For instance, the MIC90 (Minimum Inhibitory Concentration for 90% of isolates) for anidulafungin against C. albicans is typically ≤0.13 µg/mL.[3]
Experimental Protocols
The determination of the inhibitory kinetics of compounds against 1,3-β-D-glucan synthase is a critical experimental procedure. Below is a detailed methodology for a typical in vitro inhibition assay.
1. Preparation of Fungal Microsomal Fractions (Enzyme Source)
-
Fungal Culture: Grow the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to the mid-exponential phase.
-
Cell Lysis: Harvest the fungal cells by centrifugation and wash them with a suitable buffer. Resuspend the cells in a lysis buffer containing protease inhibitors and disrupt them using methods such as bead beating or French press.
-
Microsome Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound 1,3-β-D-glucan synthase.
-
Enzyme Storage: Resuspend the microsomal pellet in a storage buffer and store at -80°C until use.
2. In Vitro 1,3-β-D-Glucan Synthase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a radiolabeled substrate (UDP-[³H]glucose), and various concentrations of the inhibitor (this compound or anidulafungin) dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the prepared microsomal fraction to the reaction mixture.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).
-
Product Separation: Separate the radiolabeled glucan polymer product from the unreacted substrate by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.
3. Data Analysis
-
IC50 Determination: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from this dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (UDP-glucose) and the inhibitor. Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots.
References
A Comparative Analysis of Arborcandin F and Echinocandin Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring antifungal agent Arborcandin F with the widely used echinocandin class of drugs, including anidulafungin, caspofungin, and micafungin (B1204384). All these agents target the fungal cell wall by inhibiting 1,3-β-D-glucan synthase, a critical enzyme for maintaining cell wall integrity. This document summarizes their in vitro and in vivo activities, presents detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of this compound and the echinocandins is a key indicator of their antifungal potential. The following tables summarize the 50% inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values against common fungal pathogens.
Table 1: IC50 Values of this compound and Analogs against Key Fungal Pathogens
| Compound | Candida albicans (μg/mL) | Aspergillus fumigatus (μg/mL) |
| Arborcandin C | 0.15[1] | 0.015[1] |
| This compound | 0.012[2] | 0.012[2] |
Table 2: MIC Values of this compound and Echinocandins against Candida Species
| Compound | Candida albicans (μg/mL) | Candida glabrata (μg/mL) | Candida parapsilosis (μg/mL) | Candida krusei (μg/mL) | Candida tropicalis (μg/mL) |
| Arborcandin C | 1-2[1] | 1-2[1] | 1-2[1] | 1-2[1] | 1-2[1] |
| This compound | 2-4[2] | 2-4[2] | 2-4[2] | 2-4[2] | 2-4[2] |
| Anidulafungin | ≤0.03 - 2 | ≤0.03 - 2 | 0.5 - 4 | ≤0.03 - 1 | ≤0.03 - 2 |
| Caspofungin | ≤0.03 - 0.5[3] | ≤0.03 - 0.5[3] | 0.12 - 4 | ≤0.03 - 1 | ≤0.03 - 0.5[3] |
| Micafungin | 0.008 - 0.03 | 0.008 - 0.015 | 0.12 - 1 | 0.03 - 0.25 | 0.008 - 0.03 |
Note: Echinocandin MIC ranges are compiled from multiple sources and represent a general consensus.
In Vivo Efficacy in Murine Models
Table 3: In Vivo Efficacy of Echinocandins in a Murine Model of Disseminated Candidiasis
| Compound | Model | Dosing Regimen | Outcome |
| Caspofungin | Immunosuppressed mice with C. glabrata infection | 0.5, 1, 5, and 10 mg/kg/day | Effective in reducing kidney fungal burden at higher doses[4] |
| Micafungin | Neutropenic mice with C. albicans and C. glabrata infection | Varied to achieve specific AUC/MIC ratios | Free drug AUC/MICs of ~10 for stasis and ~20 for 1-log kill were effective[5][6] |
Mechanism of Action: Targeting the Fungal Cell Wall
Arborcandins and echinocandins share a common mechanism of action by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[7][8] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.[8]
Caption: Mechanism of action of this compound and Echinocandins.
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate evaluation of antifungal agents. The following sections outline the protocols for key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Caption: Workflow for MIC determination by broth microdilution.
Protocol Details:
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well (except for the sterility control) is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free growth control.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This animal model is commonly used to assess the in vivo efficacy of antifungal drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Anidulafungin and Caspofungin against Candida glabrata and Association with In Vitro Potency in the Presence of Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacodynamic target investigation for micafungin against Candida albicans and C. glabrata in a neutropenic murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arborcandin F: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Arborcandin F, a potent 1,3-β-glucan synthase inhibitor used in antifungal research. Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Disposal Overview
This compound, as with many specialized chemical compounds, requires handling as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and may violate local, state, and federal regulations. The primary disposal route for this compound is through a licensed chemical waste disposal service, typically involving incineration or other approved chemical destruction methods.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its similarity to the echinocandin class of antifungals (e.g., caspofungin, micafungin, anidulafungin) provides a strong basis for recommended disposal protocols. SDSs for these analogous compounds consistently advise against sewer disposal and recommend incineration by a licensed facility.[1][2][3] Caspofungin, for instance, is noted as being very toxic to aquatic organisms, highlighting the environmental risk of improper disposal.[4][5][6]
Quantitative Data Summary
| Parameter | Compound Class (Echinocandins) | Implication for Disposal | Source |
| Aquatic Toxicity | Very toxic to aquatic life. | High potential for environmental harm if released into waterways. Direct sewer disposal is prohibited. | [4][5][6] |
| Disposal Method | Controlled incineration or use of a licensed chemical destruction plant. | Standard laboratory disposal methods like drain disposal or evaporation are not appropriate. | [1][7] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, expired materials, contaminated labware (e.g., pipette tips, vials, plates), and solutions.
-
Segregate this compound waste from other laboratory waste types at the point of generation.[8][9] It should be treated as a hazardous chemical waste.
-
Do not mix this compound waste with incompatible chemicals. Store separately from acids, bases, and reactive compounds.[10]
2. Waste Collection and Containerization:
-
Use a dedicated, properly labeled hazardous waste container .[11] The container must be made of a material compatible with the waste (e.g., a high-density polyethylene (B3416737) or glass container for solutions).
-
The container must be leak-proof and have a secure, tight-fitting lid .[9] Keep the container closed except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic"). Note the accumulation start date.
3. Decontamination of Labware and Surfaces:
-
Gross Contamination: For heavily contaminated reusable labware, scrape or wipe off excess solid or liquid this compound into the designated hazardous waste container.
-
Cleaning Labware: After the initial removal of bulk contamination, wash the labware with a suitable solvent (e.g., 70% ethanol) to decontaminate it. Collect the initial rinseate as hazardous waste.[12] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
Surface Decontamination: In case of a spill, contain the spill with an inert absorbent material.[13][14] Sweep up the absorbed material and place it in the hazardous waste container.[13] Clean the spill area thoroughly with a detergent and water.[14]
-
Contaminated Disposables: All single-use items, such as gloves, wipes, and pipette tips that have come into contact with this compound, must be placed in the designated solid hazardous waste container.
4. Storage and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be away from general traffic and secure.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][12] Do not attempt to transport or dispose of the waste yourself.
-
Follow all institutional procedures for waste pickup requests, including proper documentation of the waste contents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound waste streams.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific Environmental Health and Safety guidelines for local requirements.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. msd.com [msd.com]
- 7. toku-e.com [toku-e.com]
- 8. m.youtube.com [m.youtube.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. msd.com [msd.com]
- 14. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Essential Safety and Operational Protocols for Handling Arborcandin F
Disclaimer: This document provides essential safety and logistical guidance for handling Arborcandin F based on general best practices for potent antifungal compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be adapted based on a thorough risk assessment of the compound's known or suspected properties. This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.
This compound is an antifungal antibiotic that acts as a 1,3-β-glucan synthase inhibitor. As with any potent powdered compound, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound, particularly when handling the powdered form. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Chemical splash goggles or face shield• Chemical-resistant lab coat or coveralls• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • NIOSH-approved respirator (e.g., N95 or higher) if not handled in a containment enclosure• Head covering• Chemical-resistant apron |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat | • Face shield for splash hazards• Chemical-resistant apron over lab coat |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator if aerosols or vapors are generated |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Designate a specific handling area, such as a certified chemical fume hood or a glove box.
-
Ensure proper ventilation and verify that a safety shower and eyewash station are accessible.[1]
-
Assemble all necessary equipment, including appropriate containers, utensils, and PPE.
-
Minimize the quantity of the compound to be handled.
2. Handling:
-
Always wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent the formation and inhalation of dust and aerosols.[1]
-
If weighing the solid, perform this task within a ventilated enclosure and use a disposable weigh boat.
-
When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Conduct all manipulations of this compound within the designated handling area.
-
Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials, direct sunlight, and sources of ignition.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[2] A clear and concise plan for the disposal of this compound is essential.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste." | Collect in a designated, sealed carboy within secondary containment.[2] Do not mix with organic solvent waste.[2] Request pickup from your institution's Environmental Health & Safety (EHS) department when the container is 90% full.[2] |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste." | Collect in a designated, sealed bottle within secondary containment.[2] Keep halogenated and non-halogenated solvents separate if required by institutional policy.[2] Request EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables: gloves, pipette tips, bench paper, vials, etc. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste." | Collect all contaminated solid items in the designated container.[2] Keep the container closed when not in use.[2] Request EHS pickup when the container is full. |
| Sharps Waste | Contaminated needles, scalpels, and other sharp objects. | Approved sharps container, labeled "Hazardous Waste." | Place all contaminated sharps directly into the designated sharps container. Do not recap needles. Request EHS pickup when the container is full. |
| Empty Containers | Original containers of this compound. | Original container. | Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Deface the label on the empty container and dispose of it as solid waste, or follow your institution's specific guidelines for empty chemical containers. |
Experimental Protocols
Protocol for Decontamination of Work Surfaces:
-
Preparation: Don appropriate PPE, including at a minimum a lab coat, safety glasses, and nitrile gloves. Ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible powder or residue using a damp paper towel to avoid generating dust. Dispose of the towel in the hazardous solid waste container.
-
Decontamination: Liberally apply a suitable decontamination solution to the surface, ensuring complete coverage. A 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution can be effective against fungal agents.[2]
-
Contact Time: Allow the decontamination solution to remain on the surface for the recommended contact time (typically 10-15 minutes).
-
Final Rinse: Wipe the surface with a clean, damp cloth to remove the decontamination solution.
-
PPE Disposal: Remove and discard gloves into the hazardous solid waste stream. Wash hands thoroughly with soap and water.
Visualizations
Caption: Workflow for the Safe Handling of this compound.
Caption: Disposal Plan for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
